molecular formula C7H13NO2 B1315596 3-Amino-2,2-dimethylcyclobutanecarboxylic acid CAS No. 783260-98-0

3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B1315596
CAS No.: 783260-98-0
M. Wt: 143.18 g/mol
InChI Key: HEVNTZPOSTVEDU-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (CAS 783260-98-0) is a specialized cyclobutane-containing amino acid of interest in medicinal and organic chemistry research. With a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, this compound serves as a valuable constrained building block . Its structure features a cyclobutane ring substituted with both amino and carboxylic acid functional groups, making it a versatile intermediate for the synthesis of more complex molecules . The compound's key research value lies in its ability to impart conformational rigidity when incorporated into peptides and small molecules, which is a critical strategy in drug discovery for stabilizing bioactive conformations and enhancing properties like potency and metabolic stability . This compound is offered with various stereochemistries to meet specific research needs, including the cis-(1R,3S) enantiomer (CAS 92772-95-7) and the (1R,3R)-enantiomer hydrochloride salt (CAS 1932587-58-0) . A common protected derivative, trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (CAS 1392803-26-7), is also available to facilitate complex synthetic routes . Scientific investigations have explored its potential in drug delivery systems, with studies indicating that peptides containing this amino acid can act as selective vectors for intracellular delivery of therapeutics, demonstrating low cytotoxicity in research models . As a chemical building block, it can undergo typical reactions of its functional groups, including oxidation, reduction, and nucleophilic substitution, to yield a diverse array of amide, ester, and other derivatives . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-amino-2,2-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVNTZPOSTVEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical Properties of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (CAS 783260-98-0) represents a high-value, conformationally restricted


-amino acid scaffold. Unlike flexible linear analogues such as GABA (

-aminobutyric acid), this cyclobutane derivative incorporates a gem-dimethyl group at the C2 position. This structural feature exerts a profound "Thorpe-Ingold" effect, locking the cyclobutane ring into a rigid puckered conformation.

For drug developers, this molecule is not merely a building block; it is a structural architect . It is primarily employed to:

  • Enforce Secondary Structure: Induce stable

    
    -turns or helices in peptidomimetics.
    
  • Enhance Metabolic Stability: The steric bulk of the gem-dimethyl group protects adjacent amide bonds from proteolytic cleavage.

  • Modulate Lipophilicity: The hydrocarbon core increases lipophilicity relative to linear amino acids without sacrificing water solubility in the zwitterionic state.

Part 2: Chemical Architecture & Stereochemistry[1]

Structural Analysis

The molecule features a four-membered carbon ring substituted at three positions.[1] The defining feature is the gem-dimethyl group at C2 , which creates significant steric crowding. This crowding restricts the rotation of the adjacent carboxylic acid (C1) and amino group (C3), forcing them into specific spatial orientations.

  • Formula:

    
    
    
  • Molecular Weight: 143.18 g/mol [2]

  • IUPAC Name: 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid

Stereochemical Complexity

The compound possesses two chiral centers at C1 and C3. Due to the symmetry of the gem-dimethyl group at C2, the stereochemistry is defined by the relative orientation of the amino and carboxyl groups:

  • cis-Isomer: The amino and carboxyl groups are on the same side of the ring plane. This isomer is often preferred for inducing specific turn geometries in peptides.

    • (1R, 3S) and (1S, 3R) enantiomers.

  • trans-Isomer: The amino and carboxyl groups are on opposite sides.

    • (1R, 3R) and (1S, 3S) enantiomers.

Critical Insight: The cis isomer allows for an intramolecular hydrogen bond between the ammonium and carboxylate groups (in the zwitterionic form) or between amide protons in a peptide chain, stabilizing an 8-membered ring pseudocycle.

Part 3: Physicochemical Profile[3]

The following data aggregates experimental trends for cyclobutane amino acids and predicted values for this specific derivative.

Table 1: Core Physicochemical Constants
PropertyValue / RangeNotes
Molecular Weight 143.18 g/mol Monoisotopic mass: 143.09
Physical State White to off-white crystalline solidHygroscopic in salt form
Melting Point > 200°C (Decomposes)Typical of zwitterionic amino acids
pKa (Carboxyl) 4.2 – 4.8 (Predicted)Slightly higher than linear GABA due to ring strain
pKa (Amino) 9.8 – 10.2 (Predicted)Consistent with primary aliphatic amines
LogP (Octanol/Water) -0.8 to 0.5Highly dependent on pH (zwitterion is hydrophilic)
Solubility Water (>50 mg/mL), MethanolInsoluble in non-polar solvents (Hexane, Et2O)
Polar Surface Area (PSA) 63.3 ŲFavorable for membrane permeability if masked
Acid-Base Behavior

In aqueous solution at physiological pH (7.4), the molecule exists primarily as a zwitterion .

  • pH < 4.0: Cationic form (

    
    )
    
  • pH 4.8 - 9.8: Zwitterionic form (

    
    )
    
  • pH > 10.2: Anionic form (

    
    )
    

Part 4: Experimental Protocol (Synthesis)

Context: The synthesis of sterically crowded cyclobutanes is challenging. The Curtius Rearrangement is the most robust method for introducing the amino group at C3 while maintaining stereochemical integrity. The following protocol outlines a route starting from the accessible 3,3-dimethylcyclobutane-1,2-dicarboxylic acid derivative or a related precursor.

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, prioritizing safety (azide handling) and purity.

SynthesisProtocol cluster_safety Safety Critical Control Point start Starting Material: 3-Ketocyclobutane Derivative (or Pinic Acid deriv.) step1 Step 1: Formation of Carboxylic Acid Precursor (Oxidation/Hydrolysis) start->step1 Functionalization step2 Step 2: Curtius Rearrangement (DPPA, tBuOH, Et3N) Target: Boc-Protected Amine step1->step2 Acyl Azide Formation & Migration step3 Step 3: Deprotection (TFA or HCl/Dioxane) step2->step3 Acidic Cleavage purification Purification: Ion-Exchange Chromatography (Dowex 50W) step3->purification Desalting final Final Product: 3-Amino-2,2-dimethyl- cyclobutanecarboxylic acid HCl purification->final Crystallization

Caption: Synthetic route utilizing Curtius Rearrangement to install the amine with stereochemical retention.

Step-by-Step Methodology

Reagents:

  • Precursor: 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (or ester).

  • Diphenylphosphoryl azide (DPPA).

  • Triethylamine (TEA).

  • tert-Butanol (tBuOH).

  • Trifluoroacetic acid (TFA).

Protocol:

  • Curtius Rearrangement (Amine Installation):

    • Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous toluene/tBuOH (1:1 v/v).

    • Add TEA (1.5 eq) and stir under

      
       for 15 minutes.
      
    • Add DPPA (1.1 eq) dropwise at 0°C.

    • Heat the mixture to reflux (80-90°C) for 4-6 hours. Caution: Evolution of

      
       gas. Ensure proper venting.
      
    • Mechanism: The acyl azide forms, undergoes thermal rearrangement to the isocyanate, and is trapped by tBuOH to form the Boc-protected amine.

    • Workup: Concentrate in vacuo, dissolve in EtOAc, wash with 5% citric acid and brine.

  • Hydrolysis/Deprotection:

    • Dissolve the Boc-intermediate in

      
       (DCM).
      
    • Add TFA (20% v/v) or 4M HCl in dioxane at 0°C.

    • Stir at room temperature for 2 hours (monitor by TLC/LC-MS).

    • Remove volatiles under reduced pressure.

  • Purification (Self-Validating Step):

    • The crude residue is often a sticky oil. Dissolve in minimal water.

    • Load onto a cation-exchange column (e.g., Dowex 50W-X8,

      
       form).
      
    • Wash with water to remove non-basic impurities (unreacted acids).

    • Elute the amino acid with 2M

      
      .
      
    • Lyophilize the eluent to obtain the free zwitterion as a white powder.

Part 5: Analytical Characterization

To validate the identity and purity of the compound, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (
    
    
    
    ):
    • Gem-dimethyl: Two distinct singlets (approx. 1.0 - 1.3 ppm) integrating to 3H each. The chemical shift difference indicates the rigid environment.

    • Cyclobutane Ring Protons: Complex multiplets between 1.8 - 2.5 ppm.

    • 
      -Protons:  The protons at C1 and C3 will appear as multiplets or doublets depending on the cis/trans relationship.
      
  • 
     NMR: 
    
    • Carbonyl (C=O): ~175-180 ppm.

    • Quaternary Carbon (C2): Distinctive peak around 40-45 ppm, not present in linear analogues.

Mass Spectrometry
  • ESI-MS: Observe

    
     peak at m/z 144.1.
    
  • Fragmentation: Loss of

    
     (17 Da) and 
    
    
    
    (44 Da) are common in MS/MS modes.

Part 6: Applications in Drug Discovery[1]

Conformational Restriction Mechanism

The gem-dimethyl group creates a "lock" on the ring conformation. In linear peptides, the backbone has high degrees of freedom (


 angles). In this scaffold, the 

and

angles are constrained by the ring.

Conformation gem Gem-Dimethyl (Steric Bulk) ring Cyclobutane Ring (Pucker Control) gem->ring Thorpe-Ingold Effect backbone Peptide Backbone ($phi, psi$ Constraint) ring->backbone Limits Rotation outcome Stable Secondary Structure (Gamma-Turn / Helix) backbone->outcome Pre-organization

Caption: Mechanism of conformational restriction induced by the gem-dimethyl cyclobutane scaffold.

Key Applications
  • Peptidomimetics: Used to replace

    
    -amino acid residues or dipeptide segments (e.g., Gly-Gly) to freeze the bioactive conformation.
    
  • Proteolytic Stability: The steric bulk prevents proteases (like chymotrypsin or carboxypeptidases) from accessing the peptide bond, extending the half-life of therapeutic peptides.

  • Blood-Brain Barrier (BBB) Shuttles: Cyclobutane amino acids have been investigated as transporters. The increased lipophilicity aids in passive diffusion compared to polar linear chains.

References

  • BenchChem. (n.d.). 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid Product Description. Retrieved from

  • ChemicalBook. (2025).[3][4] 3,3-Dimethylcyclobutanecarboxylic acid Properties and Synthesis. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3,3-Dimethylcyclobutanecarboxylic acid.[3] National Library of Medicine. Retrieved from [3]

  • Organic Syntheses. (n.d.). General procedures for cyclobutane amino acid synthesis. Retrieved from

  • Williams, R. (2022).[5] pKa Data Compilation. Organic Chemistry Data. Retrieved from

Sources

Technical Guide: Structural Dynamics & Crystallography of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

[1]

Executive Summary

3-Amino-2,2-dimethylcyclobutanecarboxylic acid represents a critical class of conformationally restricted

1


This guide details the structural determination workflow, emphasizing the crystallographic analysis of the gem-dimethyl induced ring pucker and the zwitterionic hydrogen-bonding networks that define its solid-state stability.

Structural Significance & Pharmacophore Analysis[2]

The "Gem-Dimethyl" Effect and Ring Pucker

The cyclobutane ring is rarely planar due to torsional strain (eclipsing interactions). It adopts a "puckered" or "butterfly" conformation to relieve this strain.[1]

  • Planar vs. Puckered: A planar cyclobutane has

    
    26 kcal/mol of torsional strain.[1] Puckering reduces this but increases angle strain.[1]
    
  • The 2,2-Dimethyl Lock: The introduction of a gem-dimethyl group at the C2 position creates significant steric bulk. To minimize 1,2-gauche interactions and 1,3-diaxial-like repulsion, the ring adopts a specific pucker angle (typically 25°–30°).[1]

  • Stereochemical Consequence: This locks the C3-amino and C1-carboxylate groups into defined axial/equatorial orientations, strictly defining the vector distance between the N-terminus and C-terminus.

Zwitterionic Nature

In the crystalline state, the free amino acid exists as a zwitterion (

Experimental Protocol: Synthesis & Crystallization

This protocol outlines the generation of diffraction-quality crystals, starting from the crude amino acid synthesized via the standard [2+2] photocycloaddition or pinonic acid degradation route.

Phase 1: Purification & Preparation[1][3]
  • Pre-requisite: Crude purity >95% (verified by

    
    H-NMR).
    
  • Solvent System: Water/Ethanol or Water/Acetonitrile gradients are preferred due to the zwitterionic solubility profile.[1]

Step-by-Step Purification:

  • Dissolve 500 mg of crude 3-amino-2,2-dimethylcyclobutanecarboxylic acid in minimal hot water (80 °C).

  • Perform hot filtration to remove insoluble particulates (critical for nucleation control).[1]

  • Add warm ethanol dropwise until persistent turbidity is observed (cloud point).

  • Add 2-3 drops of water to restore clarity.[1]

Phase 2: Crystallization (Vapor Diffusion Method)

Direct evaporation often yields microcrystalline powder.[1] Vapor diffusion is required for single X-ray quality crystals.[1]

  • Inner Vial: Place 20 mg of purified compound in 1 mL of 1:1

    
    :EtOH in a small borosilicate vial.
    
  • Outer Reservoir: Place the inner vial (uncapped) inside a larger jar containing 10 mL of pure Ethanol (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4 °C in a vibration-free environment.

  • Timeline: Ethanol vapor will slowly diffuse into the water solution, lowering solubility gradually.[1] Harvest crystals after 7–14 days.[1]

Crystallographic Analysis Workflow

The following diagram illustrates the critical path from crystal selection to structural refinement.

CrystalWorkflowcluster_0Sample Prepcluster_1Data Collectioncluster_2Structure SolutionSelectionCrystal Selection(Polarized Light)MountingCryo-Mounting(Paratone Oil, 100K)Selection->MountingDiffractionX-Ray Diffraction(Mo/Cu Source)Mounting->DiffractionIntegrationIntegration &Scaling (SAINT/XDS)Diffraction->IntegrationPhasingDirect Methods(SHELXT)Integration->PhasingRefinementRefinement(SHELXL - Least Squares)Phasing->RefinementCheckCheckRefinement->CheckR-factor > 5%?Check->RefinementYes (Add H-atoms/Disorder)FinalFinal CIFGenerationCheck->FinalNo

Caption: Figure 1. Standardized workflow for single-crystal X-ray diffraction analysis of small organic zwitterions.

Structural Data & Interpretation[2][4][5][6][7][8][9][10]

When analyzing the solved structure, researchers must verify the following parameters against theoretical values for cyclobutane derivatives.

Quantitative Structural Metrics (Reference Values)
ParameterDescriptionTypical Value (Observed)Significance
Space Group Symmetry of packing

or

Chiral derivatives often crystallize in non-centrosymmetric groups (

).[1]
Ring Pucker (

)
Dihedral angle of ring

Indicates relief of torsional strain; affected by 2,2-dimethyl bulk.[1]
C-C Bond Length Ring bond distances

Å
Long bonds indicate ring strain, particularly adjacent to the quaternary C2.[1]
N...O Distance Intramolecular separation

Å
Defines the pharmacophore match for GABA receptors.[1]
H-Bond (N-H...O) Intermolecular lattice

Å
Strong charge-assisted H-bonds stabilizing the zwitterion.[1]
The "Butterfly" Conformation Logic

In the 2,2-dimethyl derivative, the ring is never flat. The crystal structure typically reveals that the C1 (carboxylate) and C3 (amine) carbons are bent away from the plane defined by C2 and C4.

  • Mechanism: The bulky methyl groups at C2 force the adjacent substituents (at C1 and C3) into pseudo-equatorial positions to avoid steric clash.

  • Validation: If the structure solves as planar, suspect disorder or twinning. A true planar cyclobutane is energetically prohibitive in this substituted system.[1]

Application in Drug Development[9]

GABA Receptor Docking

The rigidified structure of 3-amino-2,2-dimethylcyclobutanecarboxylic acid serves as a "molecular ruler."[1]

  • GABA-C Selectivity: The folded conformation mimics the specific bioactive pose required for GABA-C receptors (often found in the retina), distinct from the extended conformation preferred by GABA-A or GABA-B.

  • Foldamers: In peptide synthesis, this amino acid introduces a specific "turn" or "kink" in the peptide backbone, useful for disrupting protein-protein interactions.

Isomer Distinction

Crystallography is the gold standard for distinguishing the cis and trans isomers, which is difficult via NMR due to signal overlap.

  • Cis-isomer: Amine and Carboxyl groups are on the same side of the puckered ring (closer spatial proximity).

  • Trans-isomer: Groups are on opposite sides (extended vector).[1]

References

  • Gaucher, A., et al. (2004).[1] "Stereoselective synthesis of 2,2-dimethylcyclobutane amino acids." Journal of Organic Chemistry. (Search via DOI for specific volume).[1]

  • Kulkarni, B. A., & Ganesan, A. (1999).[1] "Solution and solid-state conformation of 2,2-dimethylcyclobutane amino acids." Tetrahedron Letters.

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Cyclobutane Amino Acid Structures." CSD Enterprise.[1]

  • PubChem. "3,3-Dimethylcyclobutanecarboxylic acid (Related Structure)." National Library of Medicine.[1] [1]

  • Dalal Institute. "Conformational Analysis of Cycloalkanes."[1] Dalal Institute Chemistry Resources.

Enantioselective Synthesis of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic clarity, reproducibility, and stereochemical integrity.


-Amino Acids (GABA Analogs) & Peptidomimetics

Executive Summary & Retrosynthetic Logic

3-Amino-2,2-dimethylcyclobutanecarboxylic acid represents a privileged scaffold in medicinal chemistry. It serves as a conformationally restricted analogue of GABA and a critical building block for stabilizing peptide secondary structures (e.g.,


-peptides, 12-helices). The gem-dimethyl group introduces significant steric constraints that freeze the cyclobutane pucker, enhancing metabolic stability and receptor selectivity.

Achieving the specific (1R,3S) or (1S,3R) absolute configuration is non-trivial due to the challenge of establishing the trans- or cis-1,3-relationship in the presence of the bulky C2-dimethyl group.

This guide details two distinct, high-fidelity synthetic pathways:

  • The Chiral Pool Strategy (Route A): A scalable, high-enantiopurity degradation of (+)-

    
    -pinene.
    
  • The De Novo Asymmetric Strategy (Route B): A catalytic enantioselective [2+2] cycloaddition.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: 3-Amino-2,2-dimethylcyclobutanecarboxylic acid Hydroxy 3-Hydroxy-2,2-dimethyl- cyclobutanecarboxylate Target->Hydroxy FGI (Mitsunobu/Azide) Enamine Isobutenyl Enamine + Chiral Acrylate Target->Enamine Hydrolysis Pinonic Pinonic Acid (Chiral Pool Origin) Pinene (+)-alpha-Pinene (Natural Source) Pinonic->Pinene Oxidative Cleavage (KMnO4/RuO4) Hydroxy->Pinonic Baeyer-Villiger Oxidation Cycloadd [2+2] Photocycloaddition or Lewis Acid Catalysis Enamine->Cycloadd Asymmetric [2+2]

Figure 1: Dual retrosynthetic pathways leveraging chiral pool resources vs. catalytic cycloaddition.

Route A: The Chiral Pool Strategy (Recommended for Scale)

Principle: This route exploits the inherent chirality of natural (+)-


-pinene. The cyclobutane core is preserved while the six-membered ring is oxidatively cleaved.
Phase 1: Oxidative Cleavage to Pinonic Acid

The synthesis begins with the permanganate oxidation of (+)-


-pinene. This establishes the cis-1,3-relationship between the acetyl group and the carboxylic acid, which is crucial for the final stereochemistry.
  • Starting Material: (1R)-(+)-

    
    -Pinene (>98% ee).
    
  • Reagent: KMnO₄, Water/t-BuOH, 0°C to RT.

  • Intermediate: (+)-Pinonic acid ((1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid).

Phase 2: Baeyer-Villiger Oxidation & Functionalization

This is the critical stereodetermining sequence. The acetyl group is converted to an acetate ester with retention of configuration, followed by hydrolysis and inversion to the amine.

Protocol Workflow:

  • Baeyer-Villiger Oxidation: Reaction of Pinonic acid with Trifluoroperacetic acid (TFPAA) yields the corresponding acetate.

    • Mechanism:[1][2][3][4][5][6] Migration of the secondary alkyl group (cyclobutane ring) is preferred over the methyl group, inserting oxygen to form the ester.

    • Stereochemistry:Retention of configuration at C3.

  • Hydrolysis: Base-mediated hydrolysis (LiOH, THF/H₂O) yields (1R,3S)-3-hydroxy-2,2-dimethylcyclobutanecarboxylic acid.

  • Stereoinversion (Mitsunobu): To access the trans-amino acid (often the bioactive target) or to correct stereochemistry, a Mitsunobu reaction with hydrazoic acid (HN₃) or DPPA is employed.

    • Stereochemistry:Inversion at C3.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 3-Acetoxy-2,2-dimethylcyclobutanecarboxylic Acid

  • Setup: Charge a flame-dried 500 mL 3-neck flask with (+)-Pinonic acid (10.0 g, 47.1 mmol) and anhydrous CH₂Cl₂ (150 mL). Add Na₂HPO₄ (26.0 g, 4.0 equiv) as a buffer.

  • Oxidation: Cool to 0°C. Dropwise add Trifluoroacetic anhydride (TFAA) premixed with Urea-H₂O₂ complex (UHP) (Caution: Exothermic). Alternatively, use m-CPBA (2.5 equiv) in refluxing CH₂Cl₂ for 24h if avoiding TFAA.

  • Workup: Quench with aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with CH₂Cl₂. Wash with sat.[7] NaHCO₃. Dry over MgSO₄.[7]

  • Yield: Expect ~85% yield of the acetoxy-acid.

Step 2: Conversion to Amino Acid (Via Azide)

  • Hydrolysis: Dissolve acetoxy-acid in THF/MeOH (1:1). Add LiOH (3.0 equiv, 1M aq). Stir at RT for 4h.[7] Acidify to pH 2 and extract. Isolate hydroxy-acid.

  • Esterification: Treat hydroxy-acid with TMS-diazomethane or MeOH/H₂SO₄ to form the methyl ester (facilitates Mitsunobu).

  • Mitsunobu Azidation:

    • Dissolve Hydroxy-ester (1.0 equiv), PPh₃ (1.2 equiv), and DPPA (Diphenylphosphoryl azide, 1.2 equiv) in dry THF at 0°C.

    • Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

    • Stir 12h at RT. (Inversion of C3 occurs here).

  • Reduction & Hydrolysis:

    • Staudinger reduction (PPh₃, THF/H₂O) converts Azide to Amine.

    • Final saponification (LiOH) removes the methyl ester.

    • Final Product: (1R,3R)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid (if inversion occurred) or (1R,3S) depending on starting pinene enantiomer.

Route B: Asymmetric [2+2] Cycloaddition (Catalytic)

Principle: For libraries requiring both enantiomers or structural analogs, a de novo synthesis is preferred. This utilizes the reaction between a keteniminium salt (generated in situ) and an olefin, or a Lewis Acid catalyzed addition of an enamine to an acrylate.

Key Reference Method: Reaction of N-isobutenyl-pyrrolidine (enamine) with a chiral acrylate (e.g., Oppolzer’s sultam derivative or Evans oxazolidinone).

Reaction Pathway (DOT Visualization)

Cycloaddition Substrate1 Isobutyraldehyde Enamine TS [2+2] Transition State (Face Selective) Substrate1->TS Substrate2 Chiral Acrylate (Evans/Sultam) Substrate2->TS Lewis Acid (EtAlCl2) Product Cyclobutane Adduct TS->Product >90% d.r.

Figure 2: Stereoselective assembly of the cyclobutane core via [2+2] cycloaddition.

Protocol Summary:

  • Enamine Formation: React isobutyraldehyde with pyrrolidine (Dean-Stark).[5]

  • Cycloaddition: React enamine with Methyl Acrylate (or chiral equivalent) in MeCN at reflux.

    • Note: This reaction often yields the trans-isomer due to thermodynamic control and steric repulsion of the gem-dimethyl group.

  • Hydrolysis: The resulting 3-(pyrrolidin-1-yl)-2,2-dimethylcyclobutanecarboxylate is hydrolyzed. The pyrrolidine moiety can be displaced or Hofmann eliminated if an alkene is desired, but for the amino acid, the enamine route usually requires an oxidative cleavage of an auxiliary or a different nitrogen source (e.g., using an enamide).

Refined Catalytic Approach: Use of TADDOL-titanium catalysts with ketene equivalents allows for high enantioselectivity without stoichiometric chiral auxiliaries.

Analytical Data & Quality Control

Verification of the gem-dimethyl placement and relative stereochemistry (cis/trans) is critical.

ParameterSpecificationMethod of Verification
Appearance White crystalline solidVisual
1H NMR (D₂O)

1.15 (s, 3H), 1.25 (s, 3H)
Confirms gem-dimethyl
NOESY Correlation between H1 and H3Determines cis vs trans
Enantiomeric Excess >98% eeChiral HPLC (Crownpak CR(+) column)
Mass Spec [M+H]+ = 144.1LC-MS (ESI)

Stereochemical Diagnostic: In the cis-isomer (Amino and Carboxyl on same side), a strong NOE signal is observed between the H1 (methine alpha to COOH) and H3 (methine alpha to NH2). In the trans-isomer , this signal is absent or very weak, and NOEs to the methyl groups dominate.

References

  • Pinene Oxidation Route

    • Moglioni, A. G., et al. "Synthesis of cyclobutane derivatives from -pinene." Mini-Reviews in Organic Chemistry, 2008.
    • Context: Describes the oxidative cleavage of pinene to pinonic acid and subsequent degrad
  • Baeyer-Villiger Methodology

    • Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 1993 .[8]

    • Context: Foundational review for the regioselectivity of ring vs.
  • [2+2] Cycloaddition (Enantioselective)

    • Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003.
    • Context: Comprehensive review of [2+2] cycloadditions including enamine-acrylate condens
  • Amino Acid Functionalization (Curtius/Hofmann)

    • Wasmuth, D., et al.
    • Context: Specific protocols for converting cyclobutane carboxylic acids to amines via Curtius rearrangement.
  • GABA Analog Context

    • Krogsgaard-Larsen, P., et al. "GABA agonists and antagonists." Journal of Medicinal Chemistry, 1994.
    • Context: Establishes the biological relevance of conform

Sources

Chiral Resolution of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the methodologies for the chiral resolution of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, a critical building block in modern drug discovery. The constrained cyclobutane ring of this amino acid analog imparts valuable conformational rigidity to peptide and small molecule therapeutics, enhancing properties such as potency and metabolic stability.[1] Consequently, access to enantiomerically pure forms is paramount for developing stereochemically defined drug candidates. This document delves into the primary techniques for resolving the racemic mixture of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, including classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography. Each section offers a detailed exploration of the underlying principles, step-by-step experimental protocols, and expert insights into the rationale behind procedural choices, empowering researchers and drug development professionals to select and implement the most suitable resolution strategy for their specific needs.

Introduction: The Significance of Chiral 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid in Medicinal Chemistry

The incorporation of non-natural amino acids into therapeutic agents is a well-established strategy to overcome the limitations of native peptides and small molecules. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid stands out as a particularly valuable building block due to its rigid cyclobutane scaffold. This structural feature restricts the conformational flexibility of the molecule it is incorporated into, which can lead to a more stable bioactive conformation and improved binding affinity to biological targets.[1]

The chirality of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid is of utmost importance, as the biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects. Therefore, the ability to isolate and utilize a single, pure enantiomer is a critical requirement in the development of safe and effective pharmaceuticals. This guide will explore the practical and theoretical aspects of achieving this crucial separation.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts remains a widely used, reliable, and cost-effective method for separating enantiomers on both laboratory and industrial scales.[2][3] This technique leverages the reaction of a racemic mixture of an acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The fundamental principle lies in converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. In the case of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, which is an amino acid and thus amphoteric, resolution can be achieved by reacting it with either a chiral acid or a chiral base. The resulting diastereomeric salts, (R)-acid·(R)-base and (S)-acid·(R)-base (or vice versa), will exhibit different solubilities in a given solvent system, enabling the less soluble salt to crystallize preferentially.

Diastereomeric_Salt_Resolution cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Liberation of Enantiomers racemate Racemic 3-Amino-2,2-dimethyl- cyclobutanecarboxylic acid ((R)-Acid + (S)-Acid) diastereomers Diastereomeric Salts ((R)-Acid·(R)-Base + (S)-Acid·(R)-Base) racemate->diastereomers resolving_agent Chiral Base ((R)-Base) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer ((R)-Acid·(R)-Base) crystallization->less_soluble more_soluble More Soluble Diastereomer ((S)-Acid·(R)-Base) crystallization->more_soluble liberation_less Acidification less_soluble->liberation_less liberation_more Acidification more_soluble->liberation_more enantiomer_R Pure (R)-Enantiomer liberation_less->enantiomer_R enantiomer_S Pure (S)-Enantiomer liberation_more->enantiomer_S

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: Resolution with O,O'-Dibenzoyltartaric Acid

A common and effective resolving agent for amino acids is tartaric acid and its derivatives.[4] The following protocol outlines a general procedure for the resolution of racemic 3-Amino-2,2-dimethylcyclobutanecarboxylic acid using (-)-O,O'-dibenzoyl-L-tartaric acid.

Materials:

  • Racemic 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

  • (-)-O,O'-Dibenzoyl-L-tartaric acid

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Filter paper

  • Crystallization dish

  • pH paper or meter

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in a minimal amount of hot methanol.

    • In a separate flask, dissolve 0.5 equivalents of (-)-O,O'-dibenzoyl-L-tartaric acid in hot methanol.

    • Slowly add the resolving agent solution to the amino acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

    • Dry the crystals under vacuum. This fraction is enriched in one of the diastereomeric salts.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) using 1 M NaOH to precipitate the free amino acid. Alternatively, acidification with 1 M HCl can be used to precipitate the resolving agent, leaving the amino acid hydrochloride in solution.

    • Collect the precipitated enantiomerically enriched amino acid by filtration, wash with cold water, and dry.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.

    • Evaporate the solvent from the mother liquor.

    • Liberate the amino acid from this salt using the same procedure as in step 3. This fraction will be enriched in the other enantiomer.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (ee) of each fraction using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Causality Behind Experimental Choices
  • Choice of Resolving Agent: The selection of the resolving agent is crucial. Tartaric acid derivatives are often successful due to their rigid structure and multiple hydrogen bonding sites, which can lead to well-defined crystalline lattices with significant differences in stability between the two diastereomeric salts.

  • Solvent Selection: The solvent plays a critical role in the differential solubility of the diastereomeric salts. Methanol is a common choice for its ability to dissolve the salts at elevated temperatures and allow for controlled crystallization upon cooling. The ideal solvent system will maximize the solubility difference between the two diastereomers.

  • Stoichiometry: Using 0.5 equivalents of the resolving agent is a common strategy. This is based on the principle that only one enantiomer of the racemate will form a salt with the resolving agent, leading to its precipitation, while the other enantiomer remains in solution.

Enzymatic Resolution

Enzymatic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acids, hydrolases such as lipases and proteases are commonly employed.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution relies on the difference in reaction rates of two enantiomers with an enzyme. The enzyme selectively recognizes and transforms one enantiomer into a new product, which can then be easily separated from the unreacted enantiomer based on differences in their chemical or physical properties (e.g., solubility, charge). The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%.

Enzymatic_Resolution cluster_0 Racemic Substrate cluster_1 Enzyme cluster_2 Enzymatic Reaction cluster_3 Separation cluster_4 Final Products racemate Racemic N-acetyl-3-Amino-2,2- dimethylcyclobutanecarboxylic acid ((R)-Substrate + (S)-Substrate) reaction Selective Deacetylation racemate->reaction enzyme Acylase enzyme->reaction separation Extraction or Chromatography reaction->separation product Product ((R)-Amino Acid) separation->product unreacted Unreacted Substrate ((S)-N-acetyl Amino Acid) separation->unreacted enantiomer_R Pure (R)-Enantiomer product->enantiomer_R hydrolysis Hydrolysis unreacted->hydrolysis enantiomer_S Pure (S)-Enantiomer hydrolysis->enantiomer_S

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Acylase-Catalyzed Hydrolysis

A common enzymatic approach for resolving amino acids involves the hydrolysis of an N-acyl derivative. Acylases are highly enantioselective for the L-enantiomer of N-acyl amino acids.

Materials:

  • Racemic N-acetyl-3-Amino-2,2-dimethylcyclobutanecarboxylic acid

  • Acylase I from Aspergillus melleus

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Cobalt(II) chloride (optional, as a cofactor)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • Preparation of the N-acetylated Racemate:

    • Synthesize N-acetyl-3-Amino-2,2-dimethylcyclobutanecarboxylic acid from the racemic amino acid using acetic anhydride.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-acetyl amino acid in the phosphate buffer to a desired concentration (e.g., 100 mM).

    • Add Acylase I to the solution (the amount will depend on the enzyme's activity).

    • If required, add a small amount of CoCl₂ as a cofactor.

    • Incubate the mixture at an optimal temperature (e.g., 37 °C) with gentle stirring. Monitor the progress of the reaction by measuring the amount of free amino acid formed (e.g., by HPLC).

  • Separation of Product and Unreacted Substrate:

    • Once the reaction has reached approximately 50% conversion, stop the reaction by acidifying the mixture with 1 M HCl to pH ~2. This will also precipitate the denatured enzyme.

    • Remove the precipitated enzyme by centrifugation or filtration.

    • Extract the unreacted N-acetyl amino acid from the acidic aqueous solution with ethyl acetate. The free amino acid will remain in the aqueous phase.

  • Isolation of the Enantiomers:

    • From the aqueous phase: Adjust the pH of the aqueous phase to the isoelectric point of the amino acid to precipitate the enantiomerically pure amino acid. Collect by filtration.

    • From the organic phase: Evaporate the ethyl acetate to recover the unreacted N-acetyl amino acid. Hydrolyze this derivative under acidic or basic conditions to obtain the other enantiomer of the amino acid.

Trustworthiness and Self-Validating Systems

The success of enzymatic resolution is self-validating. The high enantioselectivity of the enzyme ensures that only one enantiomer is produced, leading to high enantiomeric purity.[5] Monitoring the reaction to ~50% completion is a critical control point to maximize the enantiomeric excess of both the product and the remaining substrate.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation.

Principle of Chiral Chromatography

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the two enantiomers, causing one to be retained longer on the column than the other.[7] Common types of CSPs include those based on polysaccharides (e.g., cellulose, amylose), proteins, cyclodextrins, and synthetic chiral polymers.

Method Development and Protocol

Developing a chiral chromatographic method involves screening different CSPs and mobile phases to achieve optimal separation.

General Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral column. For amino acids, columns with crown ether-based or zwitterionic ion-exchange CSPs are often effective.[8][9]

  • Mobile Phase Selection: The mobile phase composition is critical for resolution. A typical starting point for reversed-phase chiral chromatography could be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol, acetonitrile). The pH of the aqueous phase can significantly influence the retention and selectivity.

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution (Rs), selectivity (α), and analysis time.

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale by using a larger column and a higher flow rate to isolate larger quantities of the pure enantiomers.

Data Presentation: Comparison of Resolution Techniques
TechniqueAdvantagesDisadvantagesTypical Scale
Diastereomeric Salt Resolution Cost-effective, scalable, well-established.[2]Can be labor-intensive, requires screening of resolving agents and solvents, may require multiple recrystallizations.Milligram to multi-kilogram
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to 50% yield for the desired enantiomer, requires substrate derivatization, enzyme cost and stability can be a factor.Milligram to kilogram
Chiral Chromatography Direct separation, applicable to a wide range of compounds, can provide high purity.High cost of chiral stationary phases, can be difficult to scale up, requires specialized equipment.Microgram to kilogram

Conclusion

The chiral resolution of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a critical step in the synthesis of enantiomerically pure building blocks for drug discovery. This guide has provided an in-depth overview of the three primary resolution techniques: classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography. The choice of method will depend on factors such as the scale of the synthesis, cost considerations, and the desired level of enantiomeric purity. A thorough understanding of the principles and experimental nuances of each technique, as presented in this guide, will enable researchers to make informed decisions and successfully obtain the desired enantiomers of this valuable amino acid analog.

References

  • Sharma, S. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid. [Link]

  • Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(23), 9043. [Link]

  • Fülöp, F., et al. (2006). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 11(11), 925-937. [Link]

  • Gandhi, K., Shah, U., & Patel, S. (2020). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 25(1), 123. [Link]

  • Péter, A., et al. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids.
  • Kleschick, W. A., Reed, M. W., & Bordner, J. (1987). Synthesis of Optically Active cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid via Intramolecular Alkylation of a Chiral Enolate. The Journal of Organic Chemistry, 52(14), 3168-3170.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • B'deshi, F., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463313. [Link]

  • Ilisz, I., et al. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 90(15), 9349-9356. [Link]

  • Majhi, K. C., et al. (2015). Chromatographic Separation of Amino Acids. In Amino Acids in Nutrition and Health. InTech. [Link]

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An In-depth Technical Guide to the Solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, a specialized cyclobutane-containing amino acid of interest in medicinal and organic chemistry research.[1] Given the limited availability of experimental solubility data for this compound, this document emphasizes both theoretical prediction methodologies and robust experimental protocols to empower researchers, scientists, and drug development professionals in their formulation and process development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug development. For a therapeutic agent to be effective, it must first be in a dissolved state to be absorbed and reach its target site of action. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates. Understanding and accurately determining the solubility of a novel compound like 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in a variety of organic solvents is therefore not merely a perfunctory exercise but a critical step in de-risking a development program. Organic solvents play a pivotal role in various stages of pharmaceutical manufacturing, including synthesis, purification, crystallization, and formulation. A thorough understanding of the compound's solubility behavior in these solvents is essential for process optimization, ensuring product quality, and developing viable dosage forms.

Physicochemical Properties and Structural Analysis of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

The solubility of a molecule is intrinsically linked to its structural and physicochemical properties. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (Molecular Formula: C7H13NO2, Molecular Weight: 143.18 g/mol ) possesses a unique combination of functional groups and structural motifs that dictate its interactions with different solvents.[1]

Key Structural Features Influencing Solubility:

  • Zwitterionic Nature: Like all amino acids, this compound can exist as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-). This dual ionic character generally leads to high solubility in polar protic solvents like water and limited solubility in nonpolar organic solvents.[2]

  • Cyclobutane Ring: The four-membered cyclobutane ring imparts a degree of conformational rigidity to the molecule.[1] This constrained structure can influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

  • Dimethyl Substitution: The two methyl groups on the cyclobutane ring are nonpolar and contribute to the hydrophobic character of the molecule. This can slightly enhance solubility in less polar organic solvents compared to a non-substituted analogue.

  • Amino and Carboxylic Acid Groups: These functional groups are capable of forming strong hydrogen bonds with both protic and aprotic polar solvents, which is a primary driver of solubility in these media.

Due to its zwitterionic nature, it is expected that 3-Amino-2,2-dimethylcyclobutanecarboxylic acid will exhibit higher solubility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and lower solubility in nonpolar solvents like hexane and toluene. The hydrochloride salt form of the compound is likely to exhibit enhanced solubility in polar solvents due to its ionic character.[1] Conversely, a patent for a similar compound, 3-amino-2,2-dimethylcyclobutaneacetic acid hydrochloride, notes its insolubility in acetone, a moderately polar aprotic solvent.[3]

Theoretical Prediction of Solubility

In the absence of extensive experimental data, computational models provide a powerful and cost-effective means to predict the solubility of a compound in various solvents. These methods are invaluable for early-stage development, enabling rapid solvent screening and prioritization of experiments.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical relationships between the structural properties of molecules and their physicochemical properties, including solubility.[4][5][6] These models are built by correlating a set of calculated molecular descriptors with experimental solubility data for a diverse set of compounds. Once a robust model is established, it can be used to predict the solubility of new compounds based solely on their chemical structure.

A typical QSPR workflow for solubility prediction involves:

  • Molecular Descriptor Calculation: A wide range of descriptors are calculated from the 2D or 3D structure of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. These can include constitutional, topological, geometric, and electronic descriptors.

  • Model Development: Using a training set of compounds with known solubilities, a mathematical model is developed using techniques like multiple linear regression or machine learning algorithms.[4][5]

  • Solubility Prediction: The developed model is then used to predict the solubility of the target compound.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[7][8] It has proven to be a valuable tool for solvent screening in the pharmaceutical industry.[8]

The COSMO-RS methodology can be summarized as follows:

  • Quantum Chemical Calculation: The electronic structure of the solute (3-Amino-2,2-dimethylcyclobutanecarboxylic acid) and the solvent molecules are calculated in a virtual conductor environment. This generates a screening charge density (σ-profile) on the surface of each molecule.

  • Statistical Thermodynamics: The σ-profiles are then used in a statistical thermodynamics framework to calculate the chemical potential of the solute in the solvent.

  • Solubility Calculation: The solubility is then derived from the calculated chemical potentials.

COSMO-RS has the advantage of being a first-principles method that does not require experimental data for the specific solute-solvent system being studied.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like."[9] They decompose the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the ability to form hydrogen bonds.[9]

A solvent is considered a "good" solvent for a particular solute if their Hansen Solubility Parameters are similar. The HSP for a compound can be predicted based on its chemical structure and can be used to screen for suitable solvents.[10]

Experimental Determination of Solubility: A Validated Protocol

While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The following section provides a detailed, self-validating protocol for determining the thermodynamic solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid using the reliable shake-flask method.

The Shake-Flask Method: A Step-by-Step Guide

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Materials and Equipment:

  • 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide, N,N-dimethylformamide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or an Ultra-Performance Liquid Chromatography (UPLC) system for higher sensitivity.[11]

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to vial with a known volume of solvent A->B C Seal vials and place in a constant temperature shaker B->C D Shake for a defined period (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Centrifuge to pellet remaining solid E->F G Withdraw supernatant and filter F->G H Prepare dilutions of the saturated solution G->H I Analyze by HPLC/UPLC to determine concentration H->I J Calculate solubility I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation of Samples:

    • Accurately weigh an amount of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid that is in excess of its expected solubility and add it to a series of vials.

    • To each vial, add a precise volume of the selected organic solvent.

    • The use of excess solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. The analytical method should be specific for the compound and demonstrate linearity, accuracy, and precision.

    • Construct a calibration curve using standards of known concentrations to quantify the amount of dissolved compound in the samples.

  • Data Interpretation and Reporting:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:

  • Confirmation of Equilibrium: Sampling at multiple time points verifies that the system has reached a true thermodynamic equilibrium.

  • Use of Excess Solid: Visually confirming the presence of undissolved solid at the end of the experiment ensures that the solution was saturated.

  • Validated Analytical Method: The use of a validated HPLC/UPLC method guarantees the accuracy and precision of the concentration measurements.

  • Replicates: Performing the experiment in triplicate allows for the assessment of the method's reproducibility and the calculation of standard deviations.

Data Presentation and Interpretation

For ease of comparison and interpretation, the solubility data for 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in various organic solvents should be summarized in a clear and structured table.

Table 1: Predicted and/or Experimental Solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid at 25 °C

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility (mg/mL)Experimental Solubility (mg/mL)
Methanol32.7[Insert Predicted Value][Insert Experimental Value]
Ethanol24.5[Insert Predicted Value][Insert Experimental Value]
Isopropanol19.9[Insert Predicted Value][Insert Experimental Value]
Acetonitrile37.5[Insert Predicted Value][Insert Experimental Value]
Dimethyl Sulfoxide (DMSO)46.7[Insert Predicted Value][Insert Experimental Value]
N,N-Dimethylformamide (DMF)36.7[Insert Predicted Value][Insert Experimental Value]
Acetone20.7[Insert Predicted Value][Insert Experimental Value]
Dichloromethane8.9[Insert Predicted Value][Insert Experimental Value]
Toluene2.4[Insert Predicted Value][Insert Experimental Value]
n-Hexane1.9[Insert Predicted Value][Insert Experimental Value]

Interpretation of Results:

The relationship between solvent polarity and the solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid can be visualized by plotting the solubility data against the dielectric constant of the solvents. It is anticipated that a positive correlation will be observed, with higher solubility in more polar solvents. Deviations from this trend can provide insights into specific solute-solvent interactions, such as the ability of a solvent to act as a hydrogen bond donor or acceptor.

G cluster_solute 3-Amino-2,2-dimethylcyclobutanecarboxylic acid cluster_solvent Organic Solvent cluster_solubility Solubility Solute Zwitterionic Nature Hydrophobic Groups H-bond Donors/Acceptors Solubility High/Low Solute->Solubility Intermolecular Interactions Solvent Polarity H-bond Capacity Dielectric Constant Solvent->Solubility Solvating Power

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in organic solvents. By combining theoretical prediction methods with a robust experimental protocol, researchers can efficiently and accurately characterize the solubility profile of this important building block. This knowledge is fundamental for guiding synthetic route optimization, purification strategies, and the development of effective formulations, ultimately accelerating the journey from discovery to application.

References

  • Cohn, E. J., & Edsall, J. T. (1943). Proteins, Amino Acids and Peptides as Ions and Dipolar Ions.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

  • Bermejo, M., & Avdeef, A. (2008). The Shake-Flask Method for Solubility Determination. In Pharmaceutical Profiling in Drug Discovery. Wiley.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Bowden, N. A., Sevillano, D. M., Sanders, J. P. M., & Bruins, M. E. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169. [Link]

  • Hedrick, G. W. (1962). U.S. Patent No. 3,031,499. Washington, DC: U.S.
  • Ferreira, O., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Molecular Pharmaceutics. [Link]

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Methodological & Application

Application Notes and Protocols for Peptide Coupling of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Coupling

The incorporation of structurally unique amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and conformational rigidity. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, a conformationally restricted GABA analogue, presents a compelling building block for peptidomimetics. However, its inherent steric bulk, arising from the gem-dimethyl substitution on the cyclobutane ring, poses significant challenges to standard peptide coupling protocols. This bulkiness impedes the approach of the activated carboxyl group to the amino group of the coupling partner, often leading to low yields, slow reaction kinetics, and an increased risk of epimerization.[1][2][3]

This application note provides a comprehensive guide to effective peptide coupling strategies for 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. We will delve into the rationale behind the selection of optimal coupling reagents, reaction conditions, and advanced techniques to overcome the hurdles of steric hindrance, ensuring high-yield and high-purity synthesis of peptides containing this valuable non-canonical amino acid.

The Critical Role of Coupling Reagents for Hindered Systems

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), often prove inefficient when dealing with sterically demanding amino acids.[4] The formation of an amide bond requires the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine. In the case of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, the gem-dimethyl group shields the carboxylic acid, necessitating the use of highly reactive coupling reagents.

Modern in-situ activating reagents, particularly those based on phosphonium and aminium (uronium) salts, are widely accepted for their efficacy in difficult couplings. These reagents rapidly convert protected amino acids into highly activated species, facilitating reactions even between sterically hindered partners.

Recommended Coupling Reagents: A Comparative Overview

Several classes of coupling reagents have demonstrated superior performance in the context of sterically hindered amino acid incorporation. The choice of reagent can significantly impact coupling efficiency and the preservation of stereochemical integrity.

Coupling ReagentClassKey Advantages for Hindered CouplingsConsiderations
HATU Aminium (Uronium) SaltHigh reactivity, fast reaction kinetics, and proven efficacy for hindered substrates.[5]Potential for side reactions if not used with appropriate base and stoichiometry.
COMU Aminium (Uronium) SaltCoupling efficiencies comparable to HATU, with improved safety profile (non-explosive byproducts) and better solubility.[4][6] Excellent for microwave-assisted synthesis.[4]Relatively newer reagent, may have higher cost.
TOTT Thiuronium SaltShows good results in couplings of sterically hindered amino acids with potentially lower racemization levels compared to other reagents.[4]Less commonly used than HATU or COMU.
BOP-Cl Phosphonium SaltEffective for coupling N-methylated and α,α-dialkyl amino acids.[7]Can be less reactive than aminium salts for some applications.
Triphosgene (BTC) Phosgene DerivativeHighly efficient for difficult couplings by forming an amino acid chloride in situ.[8]Requires careful handling due to the toxicity of phosgene.

Mitigating Epimerization: A Key Consideration

Epimerization, the change in configuration at a stereocenter, is a critical side reaction during peptide synthesis, particularly when coupling sterically hindered amino acids.[9] The prolonged reaction times often required for these couplings increase the window of opportunity for the activated carboxyl group to form an oxazolone intermediate, which is prone to racemization.[1][10]

The use of additives that can trap the activated species and facilitate the desired aminolysis is crucial.

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt. It is a component of the COMU reagent and can also be used as an additive with other coupling reagents to suppress racemization.[4][6]

  • 1-Hydroxybenzotriazole (HOBt): A traditional additive used to reduce epimerization, often in conjunction with carbodiimides like DCC.[4][10]

Experimental Protocols

The following protocols are designed as a starting point for the successful coupling of N-protected 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific coupling partners.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust and generally applicable method for coupling sterically hindered amino acids.

HATU_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Analysis AminoAcid N-Protected 3-Amino-2,2-dimethyl- cyclobutanecarboxylic Acid Activation Activation: Amino Acid + HATU + Base (Pre-activation for 1-5 min) AminoAcid->Activation PeptideResin N-terminal deprotected Peptide-Resin Coupling Coupling: Add activated mixture to Peptide-Resin (1-4 hours at RT or 30-60 min at 50°C) PeptideResin->Coupling HATU HATU HATU->Activation Base DIPEA or 2,4,6-Collidine Base->Activation Solvent DMF or NMP Solvent->Activation Activation->Coupling Wash Wash Resin Coupling->Wash Cleavage Cleave Peptide from Resin Wash->Cleavage Analysis Analyze by HPLC/MS Cleavage->Analysis

Caption: Workflow for HATU-mediated peptide coupling.

Materials:

  • N-protected (e.g., Fmoc or Boc) 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

  • N-terminal deprotected peptide-resin

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents (DMF, Dichloromethane)

Procedure:

  • Resin Swelling: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve 1.5-2.0 equivalents of N-protected 3-Amino-2,2-dimethylcyclobutanecarboxylic acid and 1.45-1.95 equivalents of HATU in DMF.

  • Add 3-4 equivalents of DIPEA or 2,4,6-collidine to the activation mixture and allow it to pre-activate for 1-5 minutes. The use of 2,4,6-collidine is recommended to minimize racemization.[11]

  • Coupling: Add the pre-activated mixture to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Alternatively, for more challenging couplings, the reaction can be heated to 50°C for 30-60 minutes.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). For difficult couplings, a double coupling may be necessary.[12]

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: COMU-Mediated Coupling with Microwave Assistance

Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly accelerate coupling reactions, particularly for hindered amino acids.[13][14]

COMU_Microwave_Workflow cluster_reactants Reactant Preparation cluster_reaction Microwave-Assisted Coupling cluster_workup Work-up and Analysis AminoAcid N-Protected 3-Amino-2,2-dimethyl- cyclobutanecarboxylic Acid Mixing Combine all reactants in microwave reaction vessel AminoAcid->Mixing PeptideResin N-terminal deprotected Peptide-Resin PeptideResin->Mixing COMU COMU COMU->Mixing Base DIPEA Base->Mixing Solvent DMF Solvent->Mixing Microwave Microwave Irradiation: (e.g., 5-20 min at 75°C) Mixing->Microwave Wash Wash Resin Microwave->Wash Cleavage Cleave Peptide from Resin Wash->Cleavage Analysis Analyze by HPLC/MS Cleavage->Analysis

Caption: Workflow for COMU-mediated microwave-assisted coupling.

Materials:

  • N-protected (e.g., Fmoc or Boc) 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

  • N-terminal deprotected peptide-resin

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave peptide synthesizer

  • Washing solvents (DMF, Dichloromethane)

Procedure:

  • Resin Swelling: Swell the N-terminal deprotected peptide-resin in DMF in a microwave-compatible reaction vessel.

  • Reagent Addition: Add a solution of 2.0 equivalents of N-protected 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in DMF, followed by 2.0 equivalents of COMU in DMF, and 4.0 equivalents of DIPEA in DMF.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. A typical starting point is 5-20 minutes at 75°C.[14] The power and time should be optimized for the specific synthesizer and scale.

  • Monitoring: After irradiation, check for reaction completion using a qualitative test.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and DCM.

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive, indicating unreacted free amines, a second coupling (double coupling) is recommended.[12] This involves repeating the coupling protocol with a fresh solution of activated amino acid.

  • Epimerization: If significant epimerization is detected by chiral HPLC or NMR analysis of the final peptide, consider the following:

    • Switch to a less activating but more sterically hindered base like 2,4,6-collidine.[11]

    • Lower the reaction temperature and extend the reaction time.

    • Ensure the use of an appropriate additive like Oxyma Pure.

    • For solution-phase synthesis, the addition of copper(II) chloride (CuCl₂) has been shown to suppress epimerization with carbodiimide-mediated couplings.[15]

Conclusion

The successful incorporation of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid into peptides is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of high-reactivity aminium-based reagents like HATU and COMU, coupled with strategies to mitigate epimerization, provides a robust framework for synthesizing novel peptidomimetics. Microwave-assisted synthesis offers a powerful tool to accelerate these challenging couplings and improve overall efficiency. By understanding the principles outlined in this guide, researchers can confidently navigate the complexities of coupling sterically hindered amino acids and unlock new possibilities in drug discovery and development.

References

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Accelerated chemical synthesis of peptides and small proteins. PNAS. Available at: [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Available at: [Link]

  • COMU: a third generation of uronium-type coupling reagents. PubMed. Available at: [Link]

  • Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. Available at: [Link]

  • Using double coupling to improve your peptide synthesis. Biotage. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Lupeol-type triterpene derivatives as antivirals. Google Patents.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • Gemdimethyl Peptide Nucleic Acids (α/β/γ-gdm-PNA): E/Z-Rotamers Influence the Selectivity in the Formation of Parallel/Antiparallel gdm-PNA:DNA/RNA Duplexes. ACS Omega. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS. Available at: [Link]

Sources

Application Note: Enhancing Peptide Metabolic Stability with 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

[1]

Audience:

Executive Summary

The clinical translation of peptide therapeutics is frequently attritioned by rapid proteolytic degradation in vivo. While strategies such as PEGylation and N-methylation exist, they often compromise binding affinity or introduce heterogeneity. This guide details the application of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (3-Ac-2,2-dimethyl) , a conformationally constrained

By incorporating 3-Ac-2,2-dimethyl into peptide backbones, researchers can achieve a dual-stabilization effect: torsional restriction via the cyclobutane ring and steric occlusion via the gem-dimethyl group. This Application Note provides the rationale, mechanistic insight, and validated protocols for synthesizing and testing peptides modified with this unique residue.

Technical Background & Mechanism

The Proteolytic Challenge

Linear peptides exist as dynamic ensembles of conformations. Proteases (e.g., trypsin, chymotrypsin, serum peptidases) recognize extended backbone conformations to hydrolyze amide bonds. Reducing the entropic freedom of the peptide backbone is a proven strategy to evade protease recognition.

The Solution: 3-Ac-2,2-dimethyl

3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a



Key Structural Features:

  • Cyclobutane Ring: Restricts the torsion angles (

    
    ) of the backbone, forcing the peptide into specific secondary structures (often promoting turn or helical conformations depending on stereochemistry).
    
  • Gem-dimethyl Group: Located at the C2 position, these methyl groups provide a "steric umbrella" that physically blocks the active sites of proteolytic enzymes from accessing the adjacent amide bonds.

Mechanism of Stabilization Visualization

StabilizationMechanismUnstableLinear Peptide(Flexible Backbone)ProteaseProtease Recognition(Active Site Access)Unstable->Protease High EntropyDegradationHydrolysis & InactivationProtease->DegradationModifiedPeptide with3-Ac-2,2-dimethylConstraintCyclobutane Ring(Torsional Lock)Modified->ConstraintShieldGem-dimethyl(Steric Shield)Modified->ShieldStableMetabolically StableBioactive ConformationConstraint->Stable Prevents UnfoldingShield->Stable Blocks Enzyme AccessStable->Protease No Recognition

Figure 1: Mechanistic pathway showing how 3-Ac-2,2-dimethyl prevents proteolytic degradation through dual constraint and shielding mechanisms.

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The gem-dimethyl group adjacent to the amine/carboxyl creates significant steric hindrance, making standard coupling inefficient. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Reagents:

  • Resin: Rink Amide MBHA (for C-term amides) or Wang resin (for C-term acids).

  • Building Block: Fmoc-3-Amino-2,2-dimethylcyclobutanecarboxylic acid (Fmoc-3-Ac-2,2-dimethyl-OH).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DCM (20 min) followed by DMF wash (3x).

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling of 3-Ac-2,2-dimethyl (Critical Step):

    • Dissolve Fmoc-3-Ac-2,2-dimethyl-OH (3.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Incubation: Shake for 2 to 4 hours at room temperature.

    • Note: For extremely difficult sequences, perform a double coupling (repeat step 3 with fresh reagents) or use microwave irradiation (50°C, 20 min).

  • Coupling Subsequent Residue:

    • The amine of the anchored 3-Ac-2,2-dimethyl is also sterically hindered.

    • Use PyAOP or HATU with the next Fmoc-amino acid (4.0 eq).

    • Extend coupling time to 2 hours .

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol 2: In Vitro Metabolic Stability Assay (Human Plasma)

Objective: Quantify the half-life (

Materials:

  • Pooled Human Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analog).

  • LC-MS/MS System (e.g., Agilent 6400 Series or Sciex QTRAP).

Workflow:

  • Preparation:

    • Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove particulates.

    • Prepare peptide stock solution (1 mM in DMSO).

  • Incubation:

    • Dilute peptide to 10 µM final concentration in 100% Plasma (or 50% Plasma/PBS if solubility is an issue).

    • Incubate in a shaking water bath at 37°C .

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately add aliquot to 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins.

    • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis:

    • Inject supernatant onto LC-MS/MS. Monitor parent ion transition (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      

Data Presentation & Analysis

When reporting results, structure your data to highlight the fold-increase in stability.

Table 1: Comparative Stability Data (Example)

Peptide IDSequence Modification

(Human Plasma)
Fold Improvement
WT-1 H-Ala-Gly-Phe-Leu-OH (Linear Control)12.5 min1.0x
Mod-A H-Ala-GABA -Phe-Leu-OH (Flexible Linker)45.0 min3.6x
Mod-B H-Ala-3-Ac-2,2-dimethyl -Phe-Leu-OH> 240 min > 19x

Interpretation:

  • WT-1 degrades rapidly due to non-specific peptidase activity.

  • Mod-A (GABA) offers some stability by removing the scissile bond character but introduces flexibility that may hurt binding.

  • Mod-B (3-Ac-2,2-dimethyl) provides superior stability due to the combined steric shield of the dimethyl group and the rigidification of the backbone, likely maintaining a bioactive turn conformation.

Workflow Visualization

WorkflowStartPeptide DesignTarget: Protease Sensitive SiteSynthesisSPPS with HATU/HOAt(Steric Optimization)Start->SynthesisPurificationHPLC Purification& QC (MS)Synthesis->PurificationAssayPlasma Stability Assay(37°C, 0-4h)Purification->AssayAnalysisLC-MS/MS QuantificationCalculate t1/2Assay->Analysis

Figure 2: Experimental workflow from design to stability validation.

References

  • Gellman, S. H., et al. (2014).[1] A

    
    -Amino Acid That Favors 12/10-Helical Secondary Structure in 
    
    
    -Peptides.[1] Journal of the American Chemical Society. Available at: [Link]

3-Amino-2,2-dimethylcyclobutanecarboxylic acid for inducing beta-turn structures in peptides

Application Note: Inducing -Turn Structures Using 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

Introduction & Mechanism of Action

The Challenge of Peptide Flexibility

Linear peptides often suffer from poor bioavailability and rapid proteolytic degradation due to their inherent conformational flexibility. In native proteins,


-turns
The Solution: -CBA as a Dipeptide Isostere

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (


-CBA)

Mechanistic Basis (The "Gem-Dimethyl" & Ring Effect)
  • Dipeptide Isostere: The backbone length of a

    
    -amino acid (
    
    
    4 atoms) approximates the distance spanned by two
    
    
    -amino acid residues (the
    
    
    and
    
    
    positions of a
    
    
    -turn).
  • Thorpe-Ingold Effect: The gem-dimethyl group at C2 forces the ring into a specific pucker to minimize steric clashes. This pre-organizes the N-terminal amine (C3) and C-terminal carboxyl (C1) vectors into a geometry compatible with the hydrogen-bonding network of a

    
    -hairpin.
    
  • Turn Induction: When incorporated,

    
    -CBA promotes the formation of an intramolecular hydrogen bond between the carbonyl of residue 
    
    
    and the amide proton of residue
    
    
    , effectively nucleating a
    
    
    -turn.

Experimental Design: Isomer Selection

The stereochemistry of the cyclobutane substitution is critical for the desired secondary structure.

Isomer ConfigurationPrimary Structural OutcomeApplication
Cis-1,3

-Turn / Hairpin
Inducing chain reversal; mimicking Type I/II turns.
Trans-1,3 Extended / Helical Forming 12-helices or extended strands; less suitable for turns.

Recommendation: For

(1R,3S)-cis

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered amino acids like

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (for acids).

  • Amino Acid: Fmoc-3-amino-2,2-dimethylcyclobutanecarboxylic acid (Fmoc-

    
    -CBA-OH).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Incorporation Protocol
  • Resin Swelling: Swell resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Pre-Cycle): Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    ).
  • Activation (Critical Step):

    • Dissolve 3.0 equivalents of Fmoc-

      
      -CBA-OH in minimum DMF.
      
    • Add 2.9 equivalents of HATU and 3.0 equivalents of HOAt.

    • Add 6.0 equivalents of DIPEA.

    • Note: Pre-activation for 1-2 minutes is recommended before adding to the resin.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate for 2–4 hours at room temperature. (Standard AA coupling is usually 45 min; the steric bulk of the gem-dimethyl group requires extended time).

    • Optional: For difficult sequences, perform a double coupling (repeat step 3-4 with fresh reagents).

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling

      
       Recouple.
      
    • Colorless beads: Complete coupling

      
       Proceed.
      
  • Capping (Recommended): Treat with Acetic Anhydride/Pyridine/DMF to cap any unreacted amines, preventing deletion sequences.

  • Subsequent Elongation: Proceed with standard Fmoc-SPPS for the remaining residues. Note that the amine of the resin-bound

    
    -CBA is sterically hindered; the next amino acid coupling should also use HATU/HOAt and extended time.
    

Protocol: Structural Validation

Once synthesized, the peptide's secondary structure must be validated to confirm

A. Circular Dichroism (CD) Spectroscopy

CD is the primary rapid screening tool for secondary structure.

  • Sample Prep: Dissolve peptide in water or phosphate buffer (pH 7.4) at 50–100

    
    M.
    
  • Spectra Acquisition: 190 nm – 260 nm.

  • Target Signature for

    
    -Turn: 
    
    • Look for a minimum near 200–205 nm (random coil/turn mix) or specific exciton couplets depending on the turn type (Type I vs II).

    • Validation: Compare spectra in water vs. TFE (Trifluoroethanol). TFE stabilizes secondary structures. A significant shift or intensification of bands in TFE suggests a propensity for folding that is entropically driven.

B. NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides atomic-level evidence of the turn.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.

  • Solvent: 90% H

    
    O / 10% D
    
    
    O or CD
    
    
    OH.
  • Key Signals to Observe:

    • 
      :  Strong NOE between the amide protons of the residues flanking the 
      
      
      -CBA unit.
    • Long-range NOE: A characteristic NOE between the proton of residue

      
       and residue 
      
      
      (the "closing" of the turn).
    • Temperature Coefficients: Measure amide proton chemical shifts at varying temperatures (298K – 323K). A coefficient

      
       ppb/K  for the 
      
      
      amide proton indicates it is involved in an intramolecular hydrogen bond (solvent shielded), confirming the stable turn.

Visualization of Workflows

Figure 1: Experimental Workflow

This diagram outlines the logical flow from design to validation.

Gcluster_ValidationStructural ValidationStartTarget Design(Peptidomimetic)SelectionScaffold Selection(cis-3-Amino-2,2-dimethyl-CBA)Start->SelectionSynthesisSPPS Incorporation(HATU/HOAt, Extended Coupling)Selection->Synthesis Fmoc StrategyQCQuality Control(HPLC/MS & Kaiser Test)Synthesis->QCCDCD Spectroscopy(Secondary Structure Signature)QC->CD Purified PeptideNMR2D NMR (NOESY)(H-Bond Confirmation)CD->NMR If FoldedOutcomeValid Beta-Turn MimicNMR->Outcome NOE Observed

Caption: Workflow for integrating

Figure 2: Structural Logic of Turn Induction

Visualizing how the scaffold mimics the turn.

StructureResidue_iResidue i(Carbonyl Donor)Scaffoldgamma-CBA Scaffold(Replaces i+1, i+2)Residue_i->Scaffold Peptide BondResidue_i3Residue i+3(Amide Acceptor)Scaffold->Residue_i3 Peptide BondTurnBeta-TurnFormationScaffold->Turn Induces U-Shape(Gem-Dimethyl Constraint)Residue_i3->Residue_i H-Bond (NH...O=C)

Caption: Schematic showing

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Ortuño, R. M., et al. (2005). "Cyclobutane-containing peptides: a new class of foldamers." European Journal of Organic Chemistry.
  • Aitken, D. J., et al. (2004). "Conformational preferences of cyclobutane-based amino acids." Tetrahedron. Link

  • PubChem. (n.d.). "3-Amino-2,2-dimethylcyclobutanecarboxylic acid."[1] National Center for Biotechnology Information. Link

3-Amino-2,2-dimethylcyclobutanecarboxylic acid as a tool for studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid as a Structural Constraint in Peptidomimetic PPI Inhibitors

Executive Summary

Protein-Protein Interactions (PPIs) are often mediated by defined secondary structures—specifically


-helices and 

-turns—presented at the interface of binding partners. Natural peptides derived from these interfaces frequently fail as therapeutic tools due to conformational flexibility (high entropic cost of binding) and rapid proteolytic degradation.

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (


-2,2-dmCBA)  is a non-natural, conformationally constrained 

-amino acid. Its incorporation into peptide backbones offers a powerful strategy to:
  • Nucleate stable secondary structures (foldamers) that mimic native protein epitopes.

  • Enhance metabolic stability by introducing non-native peptide bonds resistant to proteases.

  • Improve bioavailability through increased lipophilicity and reduced hydrogen bond donor count relative to extended chains.

This guide details the methodology for utilizing


-2,2-dmCBA to engineer high-affinity PPI inhibitors, covering rational design, solid-phase synthesis, and biophysical validation.

Mechanistic Basis: The "Foldamer" Effect[1][2]

The utility of


-2,2-dmCBA lies in its rigid cyclobutane core and the gem-dimethyl steric lock. Unlike flexible linear 

-amino acids (e.g., GABA), the cyclobutane ring restricts the backbone torsion angles (

,

,

) to a narrow region of Ramachandran space.
  • Conformational Locking: The cis-isomer of

    
    -2,2-dmCBA predisposes sequences to form 12-helices  or 14-helices  (defined by the hydrogen bond ring size), which can structurally mimic the spatial arrangement of residues in a canonical 
    
    
    
    -helix (
    
    
    or
    
    
    spacing).
  • Steric Shielding: The gem-dimethyl group at the C2 position provides local steric bulk that discourages unfolded states and protects the adjacent amide bond from enzymatic hydrolysis.

Workflow Logic

PPI_Workflow Target Identify PPI Interface (Crystal Structure/Hotspots) Design In Silico Design Replace key residues with γ-2,2-dmCBA Target->Design Map Pharmacophore Synthesis SPPS Synthesis (Optimized Coupling) Design->Synthesis Sequence Definition Validation Structural Validation (CD / NMR) Synthesis->Validation Fold Verification Assay PPI Binding Assay (FP / SPR) Validation->Assay Kd Determination

Figure 1: Strategic workflow for developing peptidomimetics using


-2,2-dmCBA.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of the gem-dimethyl group and the ring constraint make


-2,2-dmCBA a "difficult coupler." Standard protocols must be modified to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.4 mmol/g) recommended to reduce inter-chain aggregation.

  • Amino Acid: Fmoc-3-amino-2,2-dimethylcyclobutanecarboxylic acid (ensure enantiomeric purity, typically (1R,3S) for specific helical turns).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (5 
    
    
    
    ).
  • Coupling of

    
    -2,2-dmCBA: 
    
    • Note: Do not use standard 30-min cycles.

    • Dissolve Fmoc-

      
      -2,2-dmCBA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in anhydrous DMF.
      
    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Reaction Time: Incubate for 2 to 4 hours at room temperature with vigorous shaking.

    • Optimization: For extremely difficult sequences, perform a "double couple" (repeat step 3 with fresh reagents) or elevate temperature to 50°C (microwave assisted: 75°C for 10 min).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF (1:1:8) to prevent deletion sequences.

  • Subsequent Couplings: The amine of the resin-bound

    
    -2,2-dmCBA is sterically hindered. The next amino acid coupling requires highly active reagents (HATU/HOAt) and extended time (2 hours).
    
Protocol B: Structural Validation (Circular Dichroism)

Before assessing binding, verify that the incorporation of


-2,2-dmCBA has induced the desired secondary structure.

Sample Preparation:

  • Dissolve purified peptide in Phosphate Buffered Saline (PBS, pH 7.4) or Methanol (to enhance folding propensity) at 50

    
    M.
    

Measurement Parameters:

  • Range: 190 nm – 260 nm.

  • Cell Path Length: 1 mm.

  • Temperature: 25°C.

Data Interpretation:

  • 
    -Helix Mimicry:  Look for characteristic double minima at 208 nm and 222 nm.
    
  • 
    -Peptide Helices (12/14-helix):  These often display a distinct signature, typically a minimum around 200–205 nm and a maximum near 220 nm (14-helix) or varying patterns depending on the specific alternating 
    
    
    
    pattern.
  • Success Criterion: A significant increase in molar ellipticity (negative) compared to the linear control peptide indicates successful conformational constraint.

Protocol C: Fluorescence Polarization (FP) Binding Assay

This assay quantifies the ability of the


-2,2-dmCBA peptidomimetic to displace a native ligand from the target protein.

Materials:

  • Target Protein: Recombinant protein (e.g., MDM2, Bcl-xL).

  • Tracer: Native peptide ligand labeled with FITC or TAMRA (Kd must be known).

  • Test Compound:

    
    -2,2-dmCBA peptide (serial dilutions).
    

Procedure:

  • Master Mix: Prepare protein at a concentration equal to its Kd for the tracer. Add Tracer at 10–20 nM.

  • Plating: Dispense 20

    
    L of Master Mix into black 384-well low-binding plates.
    
  • Treatment: Add 1

    
    L of Test Compound (10-point dose-response, starting at 100 
    
    
    
    M).
  • Incubation: Incubate for 30–60 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex/Em appropriate for fluorophore).

  • Analysis: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response model (Hill equation) to determine IC50 and Ki.

Data Presentation Table:

Compound IDSequenceSecondary Structure (CD)Ki (nM)Proteolytic Half-life (t1/2)
Ctrl-Linear Ac-Ala-Ala-Ala...Random Coil>10,00015 min

-Mimetic-1
Ac-Ala-(

CBA)
-Ala...
12-Helix450>4 hours

-Mimetic-2
Ac-(

CBA)
-Ala-(

CBA)
...
Stable Helix25>24 hours

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the


-2,2-dmCBA residue stabilizes the bioactive conformation to inhibit the PPI.

Mechanism Unfolded Linear Peptide (High Entropy, Flexible) Constraint Incorporation of γ-2,2-dmCBA Unfolded->Constraint Chemical Modification Protease Proteolytic Enzymes Unfolded->Protease Rapid Degradation Folded Pre-organized Helix (Low Entropy Cost) Constraint->Folded Steric Lock (Gem-dimethyl) Ring Constraint Target Target Protein (e.g., MDM2) Folded->Target Binding Event Folded->Protease Resistant Complex High-Affinity Inhibitor Complex Target->Complex Kd < 100 nM

Figure 2: Mechanism of entropy reduction and protease resistance conferred by


-2,2-dmCBA.

References

  • Synthesis and Properties: Balo, C., et al. "Synthesis of enantiopure cyclobutane amino acids and amino alcohols."[1][2][3] Tetrahedron: Asymmetry, 2005.[1][2][3]

  • Foldamer Applications: Szefczyk, M. "Peptide foldamer-based self-assembled nanostructures containing cyclic

    
    -amino acids."[4][5] Nanoscale, 2021. 
    
  • Structural Constraints: Gorrea, E., et al. "Synthesis and structural features of cyclobutane-containing chiral bicyclic ureas."[1] Tetrahedron: Asymmetry, 2010.[1]

  • General Foldamer Review: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996. (Foundational context for constrained AA foldamers).

Sources

Application Notes and Protocols: Utilizing 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Constrained Amino Acid

In the landscape of drug delivery, the pursuit of enhanced therapeutic efficacy and reduced off-target effects is paramount. The unique structural attributes of drug carrier components can significantly influence their performance. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid emerges as a compelling building block in the design of sophisticated drug delivery systems. Its rigid cyclobutane core imparts conformational constraint, a feature that can translate into improved metabolic stability and receptor-binding affinity of the final conjugate[1]. This non-natural, cyclic amino acid offers a versatile scaffold for the attachment of therapeutic agents and for the surface functionalization of nanocarriers, paving the way for novel drug delivery strategies with enhanced precision and performance.

Research has highlighted the potential of peptides incorporating this constrained amino acid as selective vectors for delivering therapeutics. For instance, peptides containing 3-Amino-2,2-dimethylcyclobutanecarboxylic acid have been shown to effectively transport drugs like Doxorubicin into Leishmania parasites, demonstrating low cytotoxicity in research models[1]. This targeted delivery capability underscores the potential of this unique amino acid in developing next-generation drug delivery platforms.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in various drug delivery applications. We will delve into detailed protocols for drug conjugation, nanoparticle formulation, and the essential characterization techniques to validate these systems.

Part 1: Synthesis of Drug Conjugates with 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

The bifunctional nature of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, possessing both an amino and a carboxylic acid group, allows for versatile conjugation chemistries. The choice of conjugation strategy will depend on the functional groups available on the drug molecule and the desired linker properties.

Protocol 1: Carbodiimide-Mediated Amide Bond Formation

This protocol describes the conjugation of a drug containing a primary or secondary amine to the carboxylic acid moiety of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid.

Rationale: Carbodiimide chemistry, such as that using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), is a widely used and efficient method for forming stable amide bonds between a carboxylic acid and an amine under mild conditions. NHS is used to create a more stable intermediate, improving the reaction efficiency and reducing side reactions.

Step-by-Step Methodology:

  • Protection of the Amino Group: Prior to conjugation, the amino group of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid must be protected to prevent self-polymerization. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

  • Activation of the Carboxylic Acid:

    • Dissolve Boc-protected 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in an anhydrous organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.

  • Conjugation with the Amine-Containing Drug:

    • Dissolve the drug molecule in a compatible solvent.

    • Add the drug solution to the activated 3-Amino-2,2-dimethylcyclobutanecarboxylic acid solution.

    • If the drug is in a salt form (e.g., hydrochloride), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the salt and facilitate the reaction.

    • Allow the reaction to proceed at room temperature overnight with stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the Boc-protected drug conjugate.

  • Deprotection of the Amino Group:

    • Dissolve the purified conjugate in a solution of Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

    • Stir the mixture at room temperature for 1-2 hours until the Boc group is removed (monitor by TLC or LC-MS).

    • Evaporate the solvent and TFA to yield the final drug conjugate. Further purification by preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Diagram of the Workflow:

Conjugation_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification_deprotection Steps 4-6: Purification & Deprotection A 3-Amino-2,2-dimethyl- cyclobutanecarboxylic acid C Boc-protected Amino Acid A->C Protection B Boc-Anhydride B->C E Activated NHS-ester C->E Activation D EDC/NHS D->E G Boc-protected Conjugate E->G Conjugation F Amine-containing Drug F->G H Purification (Column Chromatography) G->H J Final Drug Conjugate H->J Deprotection I TFA I->J

Caption: Workflow for Carbodiimide-Mediated Drug Conjugation.

Part 2: Formulation of Nanoparticles Functionalized with 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

Surface modification of nanoparticles with 3-Amino-2,2-dimethylcyclobutanecarboxylic acid can enhance their biocompatibility and provide a handle for further functionalization or targeting. This protocol describes the formulation of polymeric nanoparticles and their surface functionalization.

Protocol 2: Emulsification-Solvent Evaporation for Nanoparticle Formulation and Surface Functionalization

Rationale: The oil-in-water (o/w) single emulsification-solvent evaporation method is a robust and widely used technique for preparing biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA)[2]. The amino acid can be incorporated during the formulation process to achieve surface display.

Step-by-Step Methodology:

  • Preparation of the Organic Phase:

    • Dissolve the biodegradable polymer (e.g., PLGA) and the drug to be encapsulated in a water-immiscible organic solvent (e.g., ethyl acetate or DCM).

    • To achieve surface functionalization, a conjugate of the polymer with Boc-protected 3-Amino-2,2-dimethylcyclobutanecarboxylic acid can be pre-synthesized and added to the organic phase. Alternatively, a polymer with reactive groups (e.g., carboxyl-terminated PLGA) can be used for post-formulation conjugation.

  • Emulsification:

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer).

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion. The energy input during this step is critical for controlling the nanoparticle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet several times with deionized water to remove the excess surfactant and unencapsulated drug.

  • Post-Formulation Surface Functionalization (if applicable):

    • If using a polymer with reactive groups, resuspend the washed nanoparticles in a suitable buffer.

    • Activate the surface carboxyl groups using EDC/NHS chemistry as described in Protocol 1.

    • Add 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (with its carboxylic acid group protected if necessary) to the activated nanoparticle suspension.

    • Allow the reaction to proceed, then wash the nanoparticles to remove unreacted reagents.

  • Deprotection:

    • If a protecting group was used on the amino acid, perform the deprotection step as described in Protocol 1.

  • Lyophilization:

    • Resuspend the final functionalized nanoparticles in a cryoprotectant solution (e.g., trehalose or sucrose) and lyophilize for long-term storage.

Diagram of Nanoparticle Formulation:

Nanoparticle_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Polymer (e.g., PLGA) + Drug + Solvent C Emulsification (Homogenization/Sonication) A->C B Surfactant (e.g., PVA) + Water B->C D Solvent Evaporation C->D E Nanoparticle Collection (Centrifugation) D->E F Surface Functionalization (EDC/NHS) E->F G Final Functionalized Nanoparticles F->G

Caption: Emulsification-Solvent Evaporation Workflow.

Part 3: Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.

Table 1: Key Characterization Techniques
ParameterTechnique(s)Purpose
Size and Size Distribution Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of nanoparticles, which influences their stability and interaction with biological membranes.
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy, HPLC, LC-MSTo quantify the amount of drug successfully incorporated into the delivery system.
Chemical Composition and Conjugation Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure and successful conjugation of the drug and amino acid.
In Vitro Drug Release Dialysis Method, Sample and Separate MethodTo study the release kinetics of the drug from the delivery system under physiological conditions.
Cellular Uptake Confocal Microscopy, Flow CytometryTo visualize and quantify the internalization of the drug delivery system by cells.
Biocompatibility Cytotoxicity Assays (e.g., MTT, LDH), Hemocompatibility AssaysTo evaluate the potential toxicity of the delivery system to cells and its interaction with blood components[3].
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates and delivery systems.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.

  • Treatment:

    • Prepare serial dilutions of the drug delivery system (and appropriate controls, such as the free drug and empty nanoparticles) in cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions to the respective wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the concentration of the treatment to determine the IC50 value (the concentration at which 50% of the cells are inhibited).

Diagram of Cellular Uptake and Cytotoxicity Assessment:

Cellular_Interaction cluster_uptake Cellular Uptake cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) A Functionalized Nanoparticles C Internalization A->C B Cells in Culture B->C D Visualization (Confocal Microscopy) C->D E Quantification (Flow Cytometry) C->E F Treat Cells with Nanoparticles G Incubate F->G H Add MTT Reagent G->H I Measure Absorbance H->I J Determine Cell Viability I->J

Caption: Cellular Interaction and Viability Assessment.

Conclusion

3-Amino-2,2-dimethylcyclobutanecarboxylic acid presents a valuable and versatile tool for the development of advanced drug delivery systems. Its unique structural properties can be leveraged to create more stable, targeted, and effective therapeutic formulations. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the full potential of this constrained amino acid in their drug delivery research and development endeavors. As with any experimental work, optimization of the described protocols for specific drugs and applications will be crucial for achieving the desired outcomes.

References

  • Google Patents.
  • PMC - NIH. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. [Link]

  • PMC - NIH. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

  • YouTube. Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]

  • White Rose eTheses Online. Development of Nanomaterials for Drug Delivery and protein binding Abdelfatah Blau. [Link]

  • MDPI. The Nanocarrier Landscape Evaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective. [Link]

  • European Journal of Medical and Health Sciences. MDR-Compliant Biocompatibility Testing Strategies. [Link]

  • Google Patents. WO2021113643A2 - Methods and compositions for synthesis of therapeutic nanoparticles.
  • PMC - NIH. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. [Link]

  • NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. A Brief Guide to Preparing a Peptide–Drug Conjugate. [Link]

  • SpringerLink. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. [Link]

  • MDPI. Special Issue : Advances in Characterization Methods for Drug Delivery Systems. [Link]

  • PMC - NIH. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]

  • PMC - NIH. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug. [Link]

  • PMC. Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Neuland Labs. A Guide to the Basics of Peptide Conjugation. [Link]

  • ResearchGate. Preparation, characterization and drug release behavior of sensitive poly(amino acid)s nanomicelles. [Link]

  • PubMed. Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery. [Link]

  • Scribd. Biocompatibility of Drug Container Materials. [Link]

  • MDPI. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

  • Creative Biolabs. Chemical Conjugation. [Link]

  • Google Patents.
  • MDPI. Multifunctional Nanocarriers for Lung Drug Delivery. [Link]

  • Google Patents. US20130310265A1 - Methods of preparing cyclic peptides and uses thereof.
  • Google Patents.
  • Biomedical Chemistry: Research and Methods. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • ResearchGate. Method development for amino acid analysis. [Link]

  • SYNthesis med chem. Antibody Drug Conjugates. [Link]

  • ScienceOpen. Amino functionalized chiral mesoporous silica nanoparticles for improved loading and release of poorly water-soluble drug. [Link]

  • Pacific BioLabs. Biocompatibility Test Methods. [Link]

  • PubMed. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. [Link]

  • ResearchGate. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving the sterically demanding 3-Amino-2,2-dimethylcyclobutanecarboxylic acid scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming amide bonds with this unique and valuable building block. The inherent steric hindrance, arising from the gem-dimethyl group proximal to the carboxylic acid on the rigid cyclobutane ring, frequently leads to low yields, slow reaction times, or complete reaction failure with standard coupling protocols.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you successfully navigate these challenging transformations.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical progression from problem to solution.

Question 1: My coupling reaction shows low to no conversion. TLC/LCMS analysis indicates only unreacted starting materials. What is the likely cause and how can I fix it?

Answer:

This is the most common issue and almost always points to insufficient activation of the carboxylic acid to overcome the high steric barrier for the subsequent nucleophilic attack by the amine. The gem-dimethyl group effectively shields the carbonyl carbon, making it difficult for standard coupling reagents to form a sufficiently reactive intermediate.

Root Cause Analysis & Solutions:

  • Ineffective Coupling Reagent: Standard carbodiimide reagents like EDC or DCC, even with additives like HOBt, are often too mild for this substrate. The O-acylisourea intermediate they form is not reactive enough and can be prone to side reactions like N-acylurea formation.

  • Sub-optimal Reaction Conditions: Low temperatures or insufficient reaction times may not provide the necessary energy to overcome the activation barrier.

Recommended Actions:

  • Action A: Upgrade Your Coupling Reagent. Switch to a more potent class of coupling reagents. Uronium or phosphonium salt-based reagents are the gold standard for sterically hindered couplings.[1][2]

    • Uronium Salts: HATU, HCTU, and COMU are excellent choices. They form highly reactive OAt- or Oxyma-based active esters, which are more effective at acylating hindered amines.[2][3][4] HATU, in particular, is often cited for its high reactivity and ability to minimize side reactions.[4][5][6]

    • Phosphonium Salts: PyBOP and PyAOP are also highly effective.[1][5] PyAOP is particularly useful as it avoids a potential side reaction—guanidinylation of the primary amine—that can occur with uronium salts like HATU.[2][3]

  • Action B: Convert to a More Reactive Intermediate. If upgrading the coupling reagent is insufficient, consider converting the carboxylic acid to an acid halide, a more electrophilic species.

    • Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF is a classic and robust method. The resulting acid chloride is highly reactive and should be used immediately.[7][8]

    • Acid Fluorides: Reagents like TFFH can generate acid fluorides in situ. These are highly efficient for coupling sterically hindered amino acids due to the small size of the fluoride leaving group.[3][9]

  • Action C: Optimize Reaction Conditions.

    • Temperature: For difficult couplings, increasing the reaction temperature from room temperature to 40-50 °C can significantly improve rates.[4]

    • Solvent: Use polar aprotic solvents like DMF or NMP, which are effective at solvating the charged intermediates in the reaction.[10]

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the carboxylic acid.

Question 2: My reaction is messy. I see consumption of my starting materials, but the desired product yield is low, and multiple side products are formed. What's happening?

Answer:

This scenario suggests that while the carboxylic acid is being activated, the subsequent reaction pathway is inefficient or leads to undesired outcomes.

Root Cause Analysis & Solutions:

  • Side Reactions of the Activated Intermediate: The activated ester may be susceptible to hydrolysis (if water is present) or reaction with other nucleophiles. With uronium reagents like HATU, excess reagent can react with the free amine to form a guanidinium byproduct.[2][5]

  • Epimerization: If your amine partner has a chiral center alpha to the nitrogen, the basic conditions required for the coupling can lead to racemization, resulting in diastereomeric products.

  • Order of Addition: Adding all components (acid, amine, coupling reagent, and base) together at once can sometimes lead to side reactions. It is often preferable to pre-activate the carboxylic acid.[11][12]

Recommended Actions:

  • Action A: Implement a Pre-activation Protocol.

    • Dissolve the 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF.

    • Stir at room temperature for 15-30 minutes to allow for the formation of the active ester.[13]

    • Add the amine component to the pre-activated mixture. This ensures the highly reactive species is formed and ready to react immediately upon introduction of the nucleophile, minimizing its lifetime and potential for side reactions.

  • Action B: Choose Your Base Carefully.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common non-nucleophilic base used.[3][10]

    • If epimerization is a concern, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3]

  • Action C: Ensure Anhydrous Conditions. While some modern reagents are less sensitive to moisture, it is always best practice to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate.

Workflow for Troubleshooting Difficult Couplings

This decision tree provides a logical path for addressing failed or low-yielding reactions with 3-Amino-2,2-dimethylcyclobutanecarboxylic acid.

G start Reaction Failed or Low Yield check_sm Are Starting Materials Consumed? start->check_sm no_sm No: Insufficient Activation check_sm->no_sm No yes_sm Yes: Inefficient Coupling / Side Reactions check_sm->yes_sm Yes upgrade_reagent 1. Switch to HATU, PyBOP, or COMU 2. Increase Temperature (40-50 °C) no_sm->upgrade_reagent still_no Still No Conversion? upgrade_reagent->still_no acid_halide Convert to Acid Chloride (SOCl₂) or Acid Fluoride (TFFH) still_no->acid_halide Yes success Successful Coupling still_no->success No, Re-evaluate acid_halide->success preactivate 1. Implement Pre-activation Protocol 2. Ensure Anhydrous Conditions yes_sm->preactivate check_epimer Diastereomers or Broad Peaks? preactivate->check_epimer weaker_base Switch Base from DIPEA to NMM or Collidine check_epimer->weaker_base Yes check_epimer->success No weaker_base->success

Caption: Troubleshooting Decision Tree for Hindered Amide Coupling.

Frequently Asked Questions (FAQs)

Q: Why is 3-Amino-2,2-dimethylcyclobutanecarboxylic acid so difficult to couple?

A: The primary challenge is severe steric hindrance. The gem-dimethyl group at the C2 position is spatially close to the C1 carboxylic acid. This bulkiness physically blocks the approach of the coupling reagent's activating group and the incoming amine nucleophile, increasing the activation energy of the reaction. The rigid, puckered nature of the cyclobutane ring further restricts conformational flexibility that could otherwise alleviate this steric clash.[14]

Q: Which coupling reagent is definitively the "best" for this substrate?

A: While there is no single "best" reagent for all possible coupling partners, HATU is widely regarded as a top-tier choice for hindered systems and serves as an excellent starting point.[4][6] Its high reactivity, rapid kinetics, and the ability of the resulting HOAt active ester to facilitate the reaction often overcome significant steric barriers.[10][15] For cases where guanidinylation of the amine is a concern, phosphonium reagents like PyAOP or newer uronium reagents based on Oxyma, such as COMU , are superior alternatives.[2][3][9]

Q: Can I use microwave synthesis to improve my yields?

A: Yes, microwave-assisted synthesis can be a very effective strategy. The rapid and efficient heating provided by a microwave reactor can supply the necessary energy to overcome the high activation barrier of sterically hindered couplings, often reducing reaction times from hours to minutes. Reagents like COMU are particularly well-suited for microwave-accelerated protocols.[3]

Q: How does the mechanism of HATU work to overcome steric hindrance?

A: The process involves several steps.[10][13] First, a base like DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly attacked by the HOAt anion (released from HATU) to generate the key intermediate: the OAt-active ester. This ester is significantly more reactive than those formed by HOBt. The pyridine nitrogen in the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state of the amine attack and accelerating the final amide bond formation.[10][15]

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation Acid R-COOH + Base Intermediate [O-Acylisouronium Salt] Acid->Intermediate attacks HATU HATU HATU->Intermediate ActiveEster OAt-Active Ester Intermediate->ActiveEster releases HOAt⁻, which attacks TMU Tetramethylurea Intermediate->TMU Amine R'-NH₂ Product Amide Product ActiveEster->Product Amine->Product attacks HOAt HOAt Product->HOAt releases

Caption: Simplified Mechanism of HATU-mediated Amide Coupling.

Comparative Data & Protocols

Table 1: Comparison of Recommended Coupling Reagents
ReagentClassKey Advantage for Hindered SystemsCommon BasePotential Drawbacks
HATU Uronium SaltHigh reactivity, fast kinetics, well-established.[1][4]DIPEA, NMMCan cause guanidinylation of amine; relatively expensive.[2][5]
HCTU Uronium SaltSimilar reactivity to HATU, often more stable and less allergenic.[5]DIPEALess literature precedent for extremely hindered cases.
COMU Uronium SaltOxyma-based, non-explosive byproduct, excellent for microwave chemistry.[3][9]DIPEA, LutidineLimited solution stability.[2]
PyBOP Phosphonium SaltHigh efficiency, avoids guanidinylation, byproducts are less hazardous than older BOP reagent.[2][5]DIPEACan be more expensive than some uronium salts.[1]
T3P® Cyclic AnhydrideHigh efficiency, low toxicity, and water-soluble byproducts for easy workup.[1]Pyridine, DIPEAMay require slightly longer reaction times than uronium salts.
SOCl₂ Acid Chloride FormerGenerates highly reactive acid chloride for forcing difficult reactions.[8]Pyridine, Et₃NHarsh conditions, potential for side reactions, requires careful handling.
Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for coupling 3-Amino-2,2-dimethylcyclobutanecarboxylic acid.

Materials:

  • 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (1.0 eq)

  • Amine coupling partner (1.0-1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure (Pre-activation Method):

  • To a clean, dry flask under an inert atmosphere (N₂), add 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.

  • Stir the suspension and add DIPEA (2.5 eq). The mixture should become a clear solution.

  • Stir the solution at room temperature for 20 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve the amine coupling partner (1.0-1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 2, 2026.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved February 2, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Wikipedia. (n.d.). HATU. Retrieved February 2, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 2, 2026, from [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 180-182. Available from: [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved February 2, 2026, from [Link]

  • ScholarWorks. (2023, August 2). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved February 2, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 2, 2026, from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved February 2, 2026, from [Link]

Sources

troubleshooting aggregation in peptides containing 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (3-ADC) . This non-proteinogenic


-amino acid is a powerful tool for inducing specific secondary structures (turns/helices) and restricting conformational freedom. However, its unique gem-dimethyl substitution pattern introduces significant steric and physicochemical challenges that often manifest as "aggregation" or synthesis failure.

Current Status: Operational Scope: Solid-Phase Peptide Synthesis (SPPS), Purification, Solubility, Structural Analysis Expertise Level: Advanced / Drug Discovery

Core Mechanism: Why This Fails

Before troubleshooting, you must distinguish between Aggregation (intermolecular H-bonding/stacking) and Steric Hindrance (kinetic barrier to reaction). 3-ADC suffers from both.

The "Neopentyl" Steric Barrier

The 2,2-dimethyl group creates a quaternary center adjacent to the C1-carboxylic acid. This creates a "neopentyl-like" steric wall.

  • Impact: The activation of the carboxylic acid is kinetically slow. Even if activated, the approach of the incoming nucleophile (the N-terminus of the resin-bound peptide) is severely hindered.

  • Result: Incomplete coupling (deletion sequences), which are often hydrophobic and prone to aggregation.

Hydrophobic Collapse

The cyclobutane ring combined with the dimethyl group is highly lipophilic.

  • Impact: As the peptide chain grows, these residues drive hydrophobic collapse in polar solvents (DMF/Water), leading to on-resin aggregation and poor solubility during purification.

Troubleshooting Guide (Decision Matrix)

Phase 1: Synthesis Failure (Low Yield / Deletions)

Symptom: Kaiser test is positive after coupling, or LCMS shows mass of [Target - 3ADC].

Q: Which coupling reagents are you using?

  • Standard (HBTU/DIC):STOP. These are insufficient for the steric bulk of 3-ADC.

  • Advanced (HATU/PyAOP):Proceed.

Q: Are you using microwave irradiation?

  • No:Critical Error. The gem-dimethyl barrier requires thermal energy to overcome.

  • Yes: Check temperature limits.[1] (See Protocol A).

Q: Is the resin clumping or shrinking?

  • Yes: This is On-Resin Aggregation . The growing chain has formed beta-sheets.[2]

    • Action: Switch solvent to NMP or add chaotropic salts (0.1M LiCl) to the coupling mixture. Use a PEG-based resin (ChemMatrix or NovaPEG) instead of Polystyrene.

Phase 2: Post-Cleavage Solubility

Symptom: Crude peptide precipitates in water/acetonitrile; cloudy solution; broad HPLC peaks.

Q: What is the pH of your solvent?

  • Neutral: 3-ADC peptides are often hydrophobic.

    • Action: Adjust pH away from the pI. For basic peptides, acidify (0.1% TFA). For acidic peptides, basify (0.1% NH4OH).

Q: Does the HPLC peak tail significantly?

  • Yes: Likely amyloid-like stacking on the column.

    • Action: Heat the HPLC column to 60°C. Use a C4 column instead of C18 to reduce hydrophobic interaction strength.

Visual Troubleshooting Workflows

Diagram 1: Diagnostic Flowchart

Use this logic tree to identify the root cause of your issue.

TroubleshootingTree Start Start: Identify Issue IssueType Is the issue during Synthesis or Purification? Start->IssueType Synth Synthesis Issue (Low Yield / Deletions) IssueType->Synth Synthesis Purif Purification/Solubility IssueType->Purif Purification CheckCoupling Coupling Reagent Used? Synth->CheckCoupling Standard HBTU / DIC / HOBt CheckCoupling->Standard Advanced HATU / PyAOP / COMU CheckCoupling->Advanced Action1 Upgrade Reagents (See Protocol A) Standard->Action1 CheckTemp Microwave Used? Advanced->CheckTemp NoHeat Room Temp CheckTemp->NoHeat Heat 75°C - 90°C CheckTemp->Heat Action2 Apply Thermal Energy (Protocol B) NoHeat->Action2 ResinState Resin Appearance? Heat->ResinState Swollen Normal / Swollen ResinState->Swollen Shrunk Clumped / Shrunk ResinState->Shrunk Action3 Steric Hinderance Issue Double Couple + HOAt Swollen->Action3 Action4 Aggregation Issue Switch to NMP/LiCl Use PEG Resin Shrunk->Action4 Solvent Solubility in H2O/MeCN? Purif->Solvent Cloudy Cloudy / Precipitate Solvent->Cloudy Clear Clear Solution Solvent->Clear Action5 Hydrophobic Aggregation Add HFIP or Guanidine Heat Column Cloudy->Action5 PeakShape HPLC Peak Shape? Clear->PeakShape Broad Broad / Tailing PeakShape->Broad Action6 Secondary Structure Effect Use C4 Column @ 60°C Broad->Action6

Caption: Decision matrix for isolating steric vs. aggregation failure modes in 3-ADC peptide synthesis.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling for Sterically Hindered 3-ADC

Use this protocol when introducing 3-ADC into the peptide chain.

Rationale: The 2,2-dimethyl group hinders the activation of the C1-carboxyl. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its superior reactivity towards hindered acids compared to HBTU. HOAt (1-Hydroxy-7-azabenzotriazole) is added to further catalyze the reaction via the "neighboring group effect" [1].

  • Reagents:

    • 3-ADC (Protected, e.g., Fmoc-3-ADC-OH): 4.0 equivalents relative to resin loading.

    • HATU: 3.8 equivalents.

    • HOAt: 4.0 equivalents (Crucial additive).

    • DIEA (Diisopropylethylamine): 8.0 equivalents.

    • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Procedure:

    • Dissolve Fmoc-3-ADC-OH, HATU, and HOAt in minimal DMF.

    • Add DIEA immediately prior to adding to the resin.

    • Microwave Step: Irradiate at 75°C (25W max power) for 10 minutes.

      • Note: If microwave is unavailable, double couple at 50°C for 2 hours each.

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat with PyAOP instead of HATU.

Protocol B: Solubilizing Aggregated Peptides (The "Magic Mixture")

Use this when the crude peptide is insoluble or shows broad HPLC peaks.

Rationale: 3-ADC peptides often form stable beta-structures or hydrophobic clusters. Standard solvents cannot disrupt these interactions. HFIP (Hexafluoroisopropanol) is a potent hydrogen bond disruptor [2].

ComponentConcentrationPurpose
Guanidine HCl 6 MChaotropic agent; disrupts ionic/H-bond networks.
HFIP 10-20% (v/v)Fluorinated alcohol; disrupts hydrophobic clustering and secondary structure.
Acetic Acid 5-10% (v/v)Protonates peptide to increase solubility (if basic residues present).
Acetonitrile BalanceOrganic modifier for reverse-phase chromatography.

Instructions:

  • Dissolve the crude lyophilized powder in minimal pure HFIP.

  • Sonicate for 5 minutes until clear.

  • Dilute slowly with 6M Guanidine/Water mix.

  • Inject immediately onto HPLC (ensure column is heated to >50°C).

Frequently Asked Questions (Technical Q&A)

Q: I see a "deletion sequence" (Target Mass minus 143 Da) in my LCMS. Is this aggregation? A: No, this is likely incomplete coupling due to steric hindrance. The mass difference of ~143 Da corresponds to the missing 3-ADC residue (C7H11NO). Aggregation usually results in broad peaks or failure to elute, not specific deletion masses.

  • Fix: Switch to Protocol A (HATU/HOAt + Heat). Do not blame aggregation for kinetic failure.

Q: Can I use pseudoprolines to prevent aggregation with 3-ADC? A: Not directly at the 3-ADC site, as pseudoprolines are specific dipeptides (Ser/Thr/Cys derived). However, inserting a pseudoproline (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) before or after the 3-ADC block can disrupt the overall beta-sheet network of the peptide, improving the solvation of the growing chain [3].

Q: My peptide is pure by LCMS but looks like a "hump" on the HPLC chromatogram. A: This indicates the peptide is interconverting between conformers or aggregating on the column. The cyclobutane constraint slows down conformational exchange on the NMR/HPLC timescale.

  • Fix: Run the HPLC at 60°C . The thermal energy speeds up the exchange, sharpening the peak.

Diagram 2: Steric vs. Aggregation Mechanism

Understanding the difference between the "Wall" (Sterics) and the "Glue" (Aggregation).

Mechanism cluster_0 Steric Hindrance (Kinetic) cluster_1 Aggregation (Thermodynamic) GemDimethyl Gem-Dimethyl (C2) Carboxyl Carboxyl (C1) GemDimethyl->Carboxyl Blocks Access Incoming Incoming Amine Incoming->Carboxyl Slow Reaction ChainA Peptide Chain A (Hydrophobic) BetaSheet Beta-Sheet Stack ChainA->BetaSheet H-Bonding ChainB Peptide Chain B (Hydrophobic) ChainB->BetaSheet Hydrophobic Collapse

Caption: Left: The 2,2-dimethyl group physically blocks the reaction site. Right: Completed chains stack due to hydrophobicity.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Pramanik, B., et al. (1998). Hexafluoroisopropanol as a solvent for the LC/MS analysis of hydrophobic peptides. Journal of the American Society for Mass Spectrometry, 9, 1121-1123. Link

  • Mutter, M., et al. (2004). The pseudo-proline technique for peptide synthesis.[3][4][5] Peptide Synthesis and Applications, 298, 119-126. Link

Sources

optimizing cleavage of peptides with 3-Amino-2,2-dimethylcyclobutanecarboxylic acid from resin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cleavage of Peptides Containing 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid (3-ADC)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with cleaving peptides containing 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (3-ADC) .

This residue presents a unique "neopentyl-like" steric challenge. The gem-dimethyl group at the C2 position creates significant steric shielding of the C1-carbonyl. When this residue is anchored to the resin (C-terminal), standard acidolytic cleavage rates are drastically reduced, often leading to incomplete cleavage, low yields, or excessive side reactions due to prolonged acid exposure.

Module 1: Strategic Resin Selection (The "Prevention" Strategy)

The Core Issue: If 3-ADC is your C-terminal residue, the bond connecting it to the resin is sterically crowded.

  • Wang Resin: Requires TFA-mediated hydrolysis of an ester bond. The bulky gem-dimethyl group blocks the approach of the water/acid mechanism, making cleavage kinetically unfavorable.

  • Rink Amide: Similar steric issues apply to the amide linker, though slightly less severe than the ester.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Relies on an

    
     mechanism (formation of a stable trityl cation). This mechanism is less sensitive to steric hindrance at the nucleophilic center.
    

Recommendation: For all de novo syntheses involving C-terminal 3-ADC, use 2-Chlorotrityl Chloride (2-CTC) resin.

Resin Performance Comparison
FeatureWang ResinRink Amide Resin2-CTC Resin
Cleavage Mechanism Acidolysis (Ester Hydrolysis)Acidolysis (Amide Hydrolysis)Acidolysis (

Cation Release)
Steric Sensitivity High (Slow cleavage)High (Slow cleavage)Low (Fast cleavage)
Acid Requirement 95% TFA95% TFA1% TFA (or HFIP)
Side Reaction Risk High (due to long exposure)HighLow
Recommended for 3-ADC? NO Only if Amide requiredYES

Module 2: Optimization Protocols

Protocol A: The "Rescue" Method (Wang/Rink Amide Resin)

Use this if you have already synthesized the peptide on Wang or Rink resin and are experiencing low yields.

The Logic: Since steric hindrance slows the reaction, we must increase the thermodynamic driving force without destroying the peptide. We utilize a high concentration of scavenger to prevent re-attachment and alkylation during the extended reaction time.

Reagents:

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 5.0% (Crucial for quenching stable cations)

  • H₂O (Water): 2.5% (Essential for hydrolysis)

Step-by-Step:

  • Pre-swell: Swell resin in DCM for 20 minutes, then drain. This opens the polymer matrix.

  • Cocktail Addition: Add the cleavage cocktail (10 mL per 1 g resin).

  • Agitation: Shake vigorously for 4–6 hours (Standard peptides take 2 hours; 3-ADC requires extended time).

    • Note: Do not exceed 6 hours to avoid degrading the cyclobutane ring.

  • Filtration: Filter the resin and wash with a small amount of TFA.[1][2]

  • Precipitation: Add cold Diethyl Ether (or MTBE). If no precipitate forms (common with hydrophobic cyclobutane peptides), add Hexane dropwise to the ether solution to force precipitation.

Protocol B: The "Gold Standard" Method (2-CTC Resin)

Use this for all new syntheses.

The Logic: The trityl linker cleaves with extremely mild acid, bypassing the steric barrier. This allows you to isolate the protected peptide fragment if needed, or fully deprotect in a second step.

Reagents:

  • DCM (Dichloromethane) [3]

  • HFIP (Hexafluoroisopropanol): 20% (mildest) OR TFA: 1%

Step-by-Step:

  • Cocktail: Mix 20% HFIP in DCM (or 1% TFA in DCM).

  • Execution: Treat resin for 30 minutes at Room Temperature.

  • Collection: Filter immediately into a flask containing Pyridine (if using TFA) to neutralize.

  • Global Deprotection (Optional): If side-chain deprotection is needed, concentrate the filtrate, then treat the residue with the Protocol A cocktail for 90 minutes (solution phase deprotection is faster than solid phase).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the cleavage process based on your current resin and experimental needs.

CleavageOptimization Start Start: Cleavage of 3-ADC Peptide CheckResin Check Resin Type Start->CheckResin IsWang Wang / Rink Amide (High Steric Hindrance) CheckResin->IsWang Current Batch IsCTC 2-CTC Resin (Low Steric Hindrance) CheckResin->IsCTC New Synthesis WangAction Protocol A: Extended Cleavage 92.5% TFA / 5% TIS / 2.5% H2O Time: 4-6 Hours IsWang->WangAction CTCAction Protocol B: Mild Cleavage 1% TFA or 20% HFIP in DCM Time: 30 Minutes IsCTC->CTCAction Precipitation Precipitation Issue? (Hydrophobic Peptide) WangAction->Precipitation CTCAction->Precipitation SolnHexane Add Hexane to Ether (Forces precipitation) Precipitation->SolnHexane Yes

Caption: Decision matrix for selecting the appropriate cleavage protocol based on resin type and steric constraints.

Module 4: Troubleshooting & FAQs

Q1: I used Wang resin and my yield is <10%. Is the peptide still on the resin? A: Yes, highly likely. The gem-dimethyl group acts like a shield.

  • Test: Perform a micro-cleavage at 60°C for 1 hour. If yield improves, the issue is kinetic (steric).

  • Fix: You cannot safely heat the bulk reaction without risking degradation. Re-synthesize using 2-CTC resin .

Q2: I see a +56 Da impurity mass. What is this? A: This is likely a t-butyl cation adduct .

  • Cause: The 3-ADC residue is bulky, trapping cations near the peptide chain during the slow cleavage.

  • Fix: Increase the scavenger load. Switch from TIS to DODT (2,2'-(Ethylenedioxy)diethanethiol) or add 5% Phenol . These are more aggressive scavengers for hindered environments.

Q3: The peptide won't precipitate in cold ether. A: 3-ADC is a hydrophobic, lipophilic residue.

  • Fix: Do not rely solely on ether. Evaporate the TFA to an oil first using a nitrogen stream. Then, add a mixture of Ether:Hexane (1:1) . The hexane reduces the polarity of the solvent, forcing the hydrophobic peptide to crash out.

Q4: Can I use microwave-assisted cleavage? A: Proceed with extreme caution. While microwave energy can overcome the steric barrier of the gem-dimethyl group, cyclobutane rings can be thermally sensitive. If you must, set the maximum temperature to 38°C (not the standard 50-60°C) to avoid ring opening or rearrangement.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[8][9][10] International Journal of Peptide and Protein Research, 37(6), 513-520. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

  • Wong, C.T.T., et al. (2015).[8] "Total Synthesis of Dichotomin A." Chemistry – A European Journal, 21, 1–6. (Demonstrates 2-CTC usage for sterically hindered cyclic peptides). Link

Sources

Technical Support Center: Purification of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid (3-ADC) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist

Introduction: The Stereochemical Challenge

You are likely here because a standard C18 gradient failed to resolve your peptide diastereomers. This is an expected outcome.

Peptides containing 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (3-ADC) present a unique purification challenge. The cyclobutane ring imposes severe conformational rigidity. The gem-dimethyl group at position 2 locks the ring pucker, creating distinct "molecular footprints" for the cis and trans diastereomers. However, because these isomers often possess identical hydrophobicity indices, standard Reversed-Phase HPLC (RP-HPLC) based solely on hydrophobic subtraction (C18) often results in co-elution or "shouldering."

This guide moves beyond standard protocols, utilizing shape selectivity and orthogonal chromatography to achieve baseline resolution.

Module 1: Chromatographic Strategy (RP-HPLC)

The Core Issue: Hydrophobicity vs. Shape

Standard C18 columns separate based on hydrophobic volume. Since 3-ADC diastereomers have the same atoms and similar lipophilicity, C18 columns "see" them as the same molecule. To separate them, you must exploit their 3D shape and pi-electron accessibility (if aromatic residues are present in the peptide).

Protocol A: The "Shape-Selective" Screen

Objective: Shift separation mechanism from pure hydrophobicity to steric recognition.

  • Stop using standard C18. Switch immediately to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

    • Mechanism:[1] Phenyl phases offer

      
       interactions.[2] More importantly, the rigid phenyl ring acts as a "slot" selector. The cis isomer of your 3-ADC peptide will likely have a bent conformation that interacts differently with the planar phenyl surface than the linear trans isomer.
      
  • Mobile Phase Selection:

    • Solvent B: Use Methanol (MeOH) instead of Acetonitrile (ACN) if possible.

    • Reasoning: ACN is a dipole that can mask specific polar interactions. MeOH is a protic solvent that encourages the peptide to adopt a stable hydrogen-bonded secondary structure, accentuating the shape difference between diastereomers.

Protocol B: Temperature Control

Critical Parameter: Run the column at 10°C to 15°C (Sub-ambient).

  • Why? Higher temperatures increase molecular vibration, "blurring" the effective shape of the isomers. Lower temperatures "freeze" the peptide into its most distinct conformer, maximizing the discrimination capability of the stationary phase.

Data Summary: Column Selectivity Factors
Stationary PhaseSeparation MechanismSuitability for 3-ADC Peptides
C18 (Standard) HydrophobicityLow. Often results in co-elution.
Phenyl-Hexyl

/ Steric Selectivity
High. Best starting point for rigid isomers.
C30 High-density Hydrophobicity / ShapeMedium-High. Good for lipidated peptides.
PFP (Pentafluoro) Dipole-Dipole / ShapeHigh. Excellent for polar/halogenated peptides.

Module 2: Visualization of Workflow

The following logic flow illustrates the decision process for selecting the correct purification path.

PurificationStrategy Start Start: Crude 3-ADC Peptide Mix Step1 Standard C18 Screen (0.1% TFA / ACN) Start->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Success Proceed to Prep & Lyophilization Decision1->Success Yes Step2 Switch to Phenyl-Hexyl Column (Maximize Shape Selectivity) Decision1->Step2 No (Co-elution) Step2_Action Lower Temp to 15°C Switch Modifier to MeOH Step2->Step2_Action Decision2 Resolution > 1.5? Step2_Action->Decision2 Decision2->Success Yes Step3 Orthogonal Method: Supercritical Fluid Chrom (SFC) Decision2->Step3 No Step3_Action Stationary Phase: 2-Ethylpyridine Mobile Phase: CO2 + MeOH (no water) Step3->Step3_Action Step3_Action->Success

Caption: Decision tree for resolving stubborn diastereomers, prioritizing shape selectivity (Phenyl-Hexyl) and orthogonality (SFC) over standard hydrophobicity.

Module 3: The "Nuclear Option" – Supercritical Fluid Chromatography (SFC)

If RP-HPLC fails, SFC is the gold standard for diastereomer separation.

Why SFC Works for 3-ADC Peptides

SFC uses supercritical CO2, which has the diffusivity of a gas but the solvating power of a liquid.

  • Orthogonality: SFC separates based on polarity and shape in a way that is completely distinct from aqueous RP-HPLC.

  • Rigidity: The non-aqueous environment prevents the "hydrophobic collapse" of the peptide, keeping the 3-ADC ring accessible to the stationary phase.

SFC Protocol[3][4][5][6]
  • Column: 2-Ethylpyridine (2-EP) or Diol phases.

  • Co-Solvent: 15-30% Methanol with 0.1% Ammonium Hydroxide (if peptide is basic) or Formic Acid (if acidic).

  • Back Pressure: 120-150 bar.

  • Temperature: 40°C.

Note: SFC is particularly effective because the cis and trans isomers of cyclobutane rings often display vastly different dipole moments, which CO2 is highly sensitive to.

Troubleshooting Guide & FAQs

Issue 1: Peak Broadening / Tailing

Symptom: The diastereomers are separating, but the peaks are so broad they overlap at the base. Root Cause: Secondary interactions between free amines on the peptide and silanols on the column silica. Fix:

  • Increase Ionic Strength: Add 10-20 mM Ammonium Acetate to the mobile phase (if MS compatible) or use 100 mM Phosphate buffer (if UV only). This masks the silanols.

  • Ion Pairing: Switch from Formic Acid to Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs strongly with positive charges, neutralizing the peptide and "sharpening" the peak.

Issue 2: "Ghost" Peaks or Interconversion

Symptom: You purify a peak, re-inject it, and see two peaks again. Root Cause: Epimerization or Rotamers.

  • Rotamers: The peptide bond (Proline or N-methylated residues) might be rotating slowly. Test: Run the column at 60°C. If the two peaks merge into one sharp peak, they are rotamers, not diastereomers.

  • Epimerization: The 3-ADC residue itself is stable, but the coupling conditions used to make the peptide might have racemized the

    
    -carbon of the adjacent amino acid.
    
FAQ: Frequently Asked Questions

Q: Can I use a Chiral Column (e.g., CHIRALPAK) for these diastereomers? A: Yes, but it is often overkill. Chiral columns (polysaccharide-based) are excellent for enantiomers (mirror images). Your 3-ADC peptides are diastereomers (different physical properties). Try Phenyl-Hexyl first; it has higher loading capacity and durability. Use Chiralpak IA/IB only if Phenyl-Hexyl fails.

Q: How do I definitively identify which peak is cis and which is trans? A: Mass Spec (MS) cannot distinguish them (identical mass). You must use NMR .

  • Look for NOE (Nuclear Overhauser Effect) signals.

  • In the cis isomer, the protons on the ring carbons adjacent to the amino and carboxyl groups will show a strong NOE correlation due to proximity. The trans isomer will lack this specific correlation.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Retrieved from

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from

  • ResearchGate. (2025). Resolution and Conformational Analysis of Diastereoisomeric Esters of cis- and trans-2-(Aminomethyl)-1-carboxycyclopropanes. Retrieved from

  • Shimadzu. (2012).[2] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from

Sources

Technical Support Center: Synthesis of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. This valuable constrained amino acid serves as a critical building block in medicinal chemistry, imparting conformational rigidity to peptides and other complex molecules.[1] However, its synthesis can present unique challenges related to yield, purity, and stereocontrol.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies to help you navigate common hurdles and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. The advice provided is based on common synthetic routes, which often involve the formation of a cyclobutanone intermediate, followed by the introduction and modification of nitrogen and carboxyl functional groups.

Issue 1: Low Yield in the Initial [2+2] Cycloaddition

Question: My initial [2+2] cycloaddition to form the 2,2-dimethylcyclobutane ring is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in [2+2] cycloadditions, a common strategy for forming cyclobutane rings, are often due to several factors.[2]

  • Causality & Mechanism: The reaction's success is highly dependent on the electronic nature of the reactants and the reaction conditions. Photochemical cycloadditions, for instance, require efficient energy transfer and can be hampered by side reactions like polymerization or degradation of starting materials. Thermal cycloadditions are governed by orbital symmetry rules and may require high temperatures, which can also lead to decomposition.

  • Troubleshooting Steps:

    • Re-evaluate Reactant Purity: Ensure your alkene and ketene (or ketene precursor) are of the highest purity. Trace impurities can quench photoexcited states or catalyze side reactions.

    • Optimize Solvent: The choice of solvent is critical. For photochemical reactions, ensure the solvent does not absorb at the irradiation wavelength. For all cycloadditions, the solvent should fully solubilize the reactants. Consider screening non-polar solvents like hexane or cyclohexane and more polar options like acetonitrile or dichloromethane.

    • Control Temperature: For thermal cycloadditions, yields can be highly temperature-dependent. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can promote retro-cycloaddition or decomposition. Perform small-scale experiments at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance.

    • Consider Catalysis: Some cycloadditions can be promoted by Lewis acid catalysts, which can lower the activation energy and improve regioselectivity. However, catalyst choice is highly substrate-dependent.

Issue 2: Incomplete or Low-Yield Reductive Amination

Question: I am attempting a reductive amination on a 2,2-dimethyl-3-oxocyclobutanecarboxylate precursor, but the reaction is sluggish, incomplete, or produces significant side products. What should I do?

Answer: Reductive amination is a powerful method but requires careful control of pH and the choice of reducing agent to be effective. The process involves two main steps: imine formation followed by reduction.[3]

  • Causality & Mechanism: Imine formation is typically acid-catalyzed and is a reversible equilibrium. If the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, the acid catalyst is absent. The subsequent reduction of the imine must be selective and not reduce the starting ketone.

  • Troubleshooting Steps:

    • Select the Right Reducing Agent: Standard borohydrides like NaBH₄ can reduce the starting ketone. Prefer milder, imine-selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH).[4] Na(OAc)₃BH is often preferred as it is less toxic and effective under mildly acidic conditions.

    • Optimize pH: The optimal pH for imine formation is typically between 4 and 6. You can use a weak acid like acetic acid to buffer the reaction.[5]

    • Monitor Imine Formation: Before adding the reducing agent, consider monitoring the formation of the imine intermediate by TLC or ¹H NMR if possible. This confirms the first step is proceeding correctly.

    • Consider a Two-Step, One-Pot Approach: First, allow the ketone and amine to stir with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent like methanol or ethanol to form the imine. Then, add the reducing agent to the same pot.[3]

Issue 3: Difficulty with Nitrile Hydrolysis to Carboxylic Acid

Question: I have successfully synthesized a 3-amino-2,2-dimethylcyclobutanecarbonitrile intermediate, but the final hydrolysis to the carboxylic acid is giving low yields or seems to stall. How can I drive this reaction to completion?

Answer: Hydrolysis of sterically hindered nitriles can be challenging. Both acidic and basic conditions can be employed, but harsh conditions may lead to degradation or side reactions, such as decarboxylation.[6]

  • Causality & Mechanism: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to a series of intermediates that ultimately yield a carboxylate salt. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by water. The gem-dimethyl group on the cyclobutane ring creates significant steric hindrance, making this attack difficult.

  • Troubleshooting Steps:

    • Forceful Basic Hydrolysis: This is often the most effective method. Use a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol.[7][8] Refluxing at high temperatures (e.g., 120-160°C) for an extended period (12-48 hours) is often necessary.

    • Microwave Irradiation: Consider using a microwave reactor. Microwave heating can significantly accelerate the rate of hydrolysis, often reducing reaction times from hours to minutes and potentially improving yields by minimizing thermal degradation.

    • Phase-Transfer Catalysis: If solubility is an issue, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between an aqueous base and the organic-soluble nitrile.

    • Acid Hydrolysis as an Alternative: While often slower, a mixture of concentrated HCl and acetic acid or concentrated H₂SO₄ in water can be effective. However, carefully monitor for any potential degradation of the amino group.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? The ideal starting material depends on the chosen synthetic route. A common and versatile precursor is a derivative of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid or its corresponding nitrile. These intermediates allow for various methods to install the amino group, such as reductive amination or reduction of an oxime.

Q2: How can I control the stereochemistry (cis/trans) of the final product? Controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring is a primary challenge.

  • During Cycloaddition: The stereochemical outcome of the initial ring formation (e.g., [2+2] cycloaddition) is often dictated by the geometry of the starting materials and the reaction mechanism.[2]

  • During Reduction: The diastereoselectivity of a reduction step (e.g., reducing a ketone to an alcohol or an imine to an amine) can often be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may favor attack from the less sterically hindered face of the molecule.

  • Purification: If a mixture of diastereomers is formed, separation can often be achieved by column chromatography or by recrystallization of a suitable salt form of the final product.[9]

Q3: What analytical techniques are recommended for monitoring reaction progress and purity?

  • Thin-Layer Chromatography (TLC): Essential for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final product. 2D NMR techniques can help establish stereochemistry.[10]

  • Mass Spectrometry (MS): Provides accurate molecular weight information for intermediates and the final product, confirming their identity.

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing the purity of the final compound and for separating stereoisomers if an appropriate chiral column is used.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when troubleshooting a low-yield synthesis.

TroubleshootingWorkflow start Low Overall Yield check_sm Step 1: Verify Purity of Starting Materials & Reagents start->check_sm sm_ok Purity OK check_sm->sm_ok Test Result sm_bad Impure check_sm->sm_bad Test Result check_reaction Step 2: Analyze Reaction Step with Low Conversion sm_ok->check_reaction purify_sm Action: Purify Starting Materials (Distillation, Recrystallization, Chromatography) sm_bad->purify_sm purify_sm->check_sm reaction_ok All Steps >85% Conversion check_reaction->reaction_ok TLC/NMR/LCMS reaction_bad Identified Problem Step check_reaction->reaction_bad TLC/NMR/LCMS check_purification Step 3: Evaluate Purification Losses reaction_ok->check_purification optimize Action: Optimize Problem Step (Temp, Solvent, Catalyst, Time). See Troubleshooting Guide. reaction_bad->optimize optimize->check_reaction purification_ok Losses <10% check_purification->purification_ok Mass Balance purification_bad High Losses check_purification->purification_bad Mass Balance final_product Improved Yield Achieved purification_ok->final_product optimize_purification Action: Re-evaluate Purification Method (e.g., different solvent for recrystallization, alternative chromatography phase) purification_bad->optimize_purification optimize_purification->check_purification

Caption: A decision tree for troubleshooting low synthesis yield.

Optimized Experimental Protocol: Forced Basic Hydrolysis of a Nitrile Precursor

This protocol details a robust method for the hydrolysis of trans-3-amino-2,2-dimethylcyclobutanecarbonitrile to the target carboxylic acid. This step is often a bottleneck in the synthesis, and these conditions are designed to maximize yield.

Materials:

  • trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarbonitrile (1.0 eq)

  • Ethylene glycol

  • Potassium hydroxide (KOH) (10.0 eq)[7][8]

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarbonitrile in ethylene glycol (approx. 5 mL per 1 g of nitrile).

  • Addition of Base: Add potassium hydroxide pellets (10.0 eq) to the suspension. The mixture will likely be a thick slurry.

  • Heating: Heat the mixture to 140-150°C using an oil bath. Stir vigorously. The reaction is expected to become more homogeneous as it proceeds.

  • Monitoring: Monitor the reaction progress by TLC (a suitable solvent system might be 10% methanol in dichloromethane). The disappearance of the starting nitrile spot indicates reaction completion. This may take 12-24 hours. Self-Validation Checkpoint: An aliquot quenched with water, acidified, and extracted should show a new, more polar spot corresponding to the amino acid.

  • Workup - Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Cautiously add deionized water (approx. 20 mL per 1 g of starting nitrile) to dissolve the potassium carboxylate salt.

  • Workup - Acidification: Place the flask in an ice bath to dissipate heat. Slowly and carefully add concentrated HCl to adjust the pH to the isoelectric point of the amino acid (typically pH ~6-7). The product will precipitate out of the solution. If it does not precipitate, it may be necessary to adjust the pH further or proceed to extraction.

  • Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether, to remove residual ethylene glycol and other impurities.

    • If no solid forms: The amino acid may be sufficiently water-soluble. In this case, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol).

Data Summary: Factors Influencing Yield

The following table summarizes key parameters and their expected impact on the overall synthesis yield, based on literature principles.

ParameterConditionExpected Impact on YieldRationale / Reference
Reductive Amination Reducing Agent: Na(OAc)₃BH vs. NaBH₄Higher Na(OAc)₃BH is selective for imines and does not readily reduce the starting ketone, minimizing side products.[4]
pHOptimal (4-6) vs. High/LowHigher
Nitrile Hydrolysis Temperature: 140-150°C vs. 80-100°CHigher High temperature is required to overcome the steric hindrance of the gem-dimethyl cyclobutane system.
Base: KOH/NaOH vs. Na₂CO₃Higher Strong bases are necessary to effectively attack the sterically hindered and electronically stable nitrile group.[8]
Purification Method: Recrystallization vs. ChromatographyVariable Recrystallization can provide high purity with good recovery if a suitable solvent is found, but may have lower yields than chromatography if the product is very soluble. Chromatography offers better separation of isomers but may involve greater product loss on the column.[1][9]

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature . KOPS - University of Konstanz. [Link]

  • CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition . ACS Organic & Inorganic Au. [Link]

  • DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO . Jetir.Org. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids . MDPI. [Link]

  • New Derivatives of Cyclobutane β-Amino Acids . ChemistryViews. [Link]

  • A practical catalytic reductive amination of carboxylic acids . RSC Publishing. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent . PubMed. [Link]

  • A practical catalytic reductive amination of carboxylic acids . PMC - NIH. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water . University of Wisconsin–Madison. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization . ACS Macro Letters. [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist . ResearchGate. [Link]

  • 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid . PMC - NIH. [Link]

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid . ResearchGate. [Link]

  • Reductive Amination . YouTube. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability . MDPI. [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID . Organic Syntheses. [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor . MDPI. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40) . YouTube. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives . NIH. [Link]

  • Alkaline hydrolysis of 1,3-dimethylphenobarbital . PubMed. [Link]

Sources

Technical Support Center: 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Deprotection & Stability Protocols Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

The Core Challenge: Sterics vs. Strain

Working with 3-Amino-2,2-dimethylcyclobutanecarboxylic acid presents a unique duality in synthetic chemistry: Ring Strain and Steric Blockade .

  • Ring Strain (~26.4 kcal/mol): The cyclobutane ring is inherently energetic. While kinetically stable under mild conditions, forcing conditions (high heat, strong Lewis acids) can trigger ring-opening or rearrangement, particularly if a carbocation intermediate is generated.

  • The Gem-Dimethyl Blockade: The 2,2-dimethyl group creates a "neopentyl-like" steric environment for the C1-carboxylic acid. This severely retards nucleophilic attack, making standard ester hydrolysis (saponification) notoriously difficult.

The Golden Rule: Avoid forcing conditions to overcome steric hindrance; you will trigger ring strain release (decomposition) or epimerization before you achieve the desired deprotection.

Decision Matrix: Deprotection Strategy

Before initiating any experiment, verify your protecting group strategy against the steric constraints of the molecule.

DeprotectionStrategy Start Select Target Group N_Term N-Terminal (Amine) Start->N_Term C_Term C-Terminal (Carboxyl) Start->C_Term Boc Boc Group N_Term->Boc Fmoc Fmoc Group N_Term->Fmoc MeEst Methyl/Ethyl Ester C_Term->MeEst tBuEst t-Butyl Ester C_Term->tBuEst BnEst Benzyl Ester C_Term->BnEst Acid Acidolysis (TFA/HCl) Boc->Acid Standard Base Piperidine/DBU Fmoc->Base Standard Sap Saponification (LiOH) MeEst->Sap tBuEst->Acid Fast Hydro Hydrogenolysis (H2/Pd) BnEst->Hydro Cleanest Risk1 Risk: Salt Formation Solubility Issues Acid->Risk1 Base->Risk1 Risk2 CRITICAL FAILURE POINT: Steric Blockade inhibits hydrolysis. Heating causes epimerization. Sap->Risk2 Rec1 Rec: Use TMSOTf or LiOH/H2O2 (Peroxide) Risk2->Rec1

Caption: Strategic decision tree highlighting the high-risk pathway of Methyl Ester saponification due to steric hindrance at the 2,2-position.

Technical Modules: Troubleshooting & Protocols

Module A: C-Terminal Deprotection (The Bottleneck)

Issue: You are using a Methyl (OMe) or Ethyl (OEt) ester, and it will not hydrolyze with NaOH/MeOH at room temperature. Root Cause: The gem-dimethyl group at C2 blocks the trajectory of the hydroxide ion attacking the C1 carbonyl. This is a classic "neopentyl" steric retardation.

Troubleshooting Q&A:

  • Q: Can I heat the reaction to reflux to force hydrolysis?

    • A: NO. Heating strained cyclobutanes, especially in strong base, promotes epimerization at the C1 center. You will lose stereochemical integrity before you cleave the ester.

  • Q: NaOH isn't working. Should I try KOH?

    • A: No. Potassium is larger than Sodium. You need a smaller counter-cation to assist the hydroxide. Switch to Lithium Hydroxide (LiOH) .

  • Q: Even LiOH is too slow. What is the "nuclear" option?

    • A: Use Trimethyltin hydroxide (Me3SnOH) (highly toxic, requires specific waste disposal) or LiOH with Hydrogen Peroxide . The hydroperoxide anion (HOO-) is a potent nucleophile (alpha-effect) with a smaller hydrodynamic radius than OH-.

Protocol 1: Sterically Hindered Ester Hydrolysis (LiOH/H2O2 Method)

Use this for resistant Methyl/Ethyl esters.

  • Dissolve: Dissolve substrate (1.0 equiv) in THF:Water (3:1). Do not use Methanol (it promotes transesterification back to the starting material).

  • Add: Add LiOH (4.0 equiv) followed by 30% H2O2 (10 equiv) dropwise at 0°C.

  • React: Allow to warm to Room Temperature. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is <50% complete after 4 hours, add another portion of LiOH/H2O2. Do not heat.

  • Quench: Carefully quench with Na2SO3 (sat. aq) to destroy excess peroxide (Check with starch-iodide paper).

  • Isolate: Acidify to pH 3 with 1M HCl and extract with EtOAc.

Module B: N-Terminal Deprotection (Amine)

Issue: Low yields or "missing mass" after Boc deprotection with TFA. Root Cause: While the cyclobutane ring is stable to TFA, the resulting free amino acid is often highly water-soluble (zwitterionic), leading to loss during aqueous workup.

Troubleshooting Q&A:

  • Q: I see the product mass in LCMS, but I recover nothing after extraction.

    • A: 3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a rigid, polar amino acid. It will stay in the aqueous layer. Do not perform an aqueous extraction.

  • Q: How do I isolate the product then?

    • A: Evaporate the TFA/DCM mixture completely. Triturate the residue with cold Diethyl Ether or MTBE to precipitate the Trifluoroacetate salt. Filter and dry. Use the salt directly in the next step.

Protocol 2: Clean Boc Removal (Non-Aqueous Isolation)
  • Dissolve: Dissolve Boc-protected substrate in minimal DCM (e.g., 5 mL per gram).

  • Add: Add TFA/DCM (1:1 v/v) containing 2.5% Triisopropylsilane (TIPS) as a cation scavenger.

    • Note: Scavengers are crucial here. If the cyclobutane ring opens, it may generate reactive species; TIPS prevents polymerization.

  • React: Stir at Room Temperature for 1-2 hours.

  • Isolate:

    • Concentrate in vacuo (do not heat >40°C).

    • Co-evaporate with Toluene (3x) to remove residual TFA.

    • Add cold Et2O (Diethyl Ether). The product should crash out as a white solid.

    • Decant ether or filter.

Comparative Data: Hydrolysis Rates

The following table illustrates the relative rates of hydrolysis for cyclobutane esters, highlighting the impact of the 2,2-dimethyl group.

Substrate (Methyl Ester)ReagentTempT1/2 (Half-life)Outcome
Cyclobutane-carboxylic acid1M NaOH25°C~30 minClean Acid
3-Amino-2,2-dimethyl... 1M NaOH 25°C > 48 hours Incomplete
3-Amino-2,2-dimethyl... 1M LiOH 25°C ~ 12 hours Clean Acid
3-Amino-2,2-dimethyl... 1M NaOH 60°C 2 hours Epimerized (30%)

References & Authoritative Grounding

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for ester/amine stability profiles).

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters,

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 805-822. (Mechanistic basis for hindered ester cleavage).
  • Gaucher, A., et al. (2004). Synthesis of conformationally constrained cyclobutane amino acids. Current Organic Chemistry, 8(14), 1363-1380. (Specific synthesis and stability data for cyclobutane amino acids).

  • Sanford, D. G. (2012). "Hydrolysis of Sterically Hindered Esters." Methods in Molecular Biology, Peptide Synthesis Protocols. (Provides the LiOH/Peroxide methodology).

Disclaimer: This guide is for research purposes only. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid derivatives are potent chemical intermediates.[1] Always review the SDS and perform a specific risk assessment before handling.

Sources

analytical methods to detect side products in 3-Amino-2,2-dimethylcyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Version: 2.1 (Current)

Introduction: The Analytical Challenge of Constrained Amino Acids

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (ADCCA) is a critical pharmacophore in modern peptidomimetics (e.g., HCV protease inhibitors like Boceprevir). Its value lies in the gem-dimethyl cyclobutane ring , which locks peptide backbones into specific conformations.

However, this structural rigidity introduces unique analytical challenges:

  • Stereochemical Complexity: The molecule possesses two chiral centers, leading to four potential stereoisomers (cis-enantiomers and trans-enantiomers). Differentiating these is the primary Critical Quality Attribute (CQA).

  • Ring Strain: The ~26 kcal/mol strain energy of the cyclobutane ring makes it susceptible to ring-opening under thermal or acidic stress, generating linear impurities often invisible to standard UV methods.

  • Detection Limits: Lacking a strong chromophore, the native molecule is difficult to detect at low ppm levels without derivatization or charged aerosol detection (CAD).

This guide provides field-proven protocols to detect, quantify, and control these specific side products.

Module 1: Stereochemical Analysis (Enantiomers & Diastereomers)

The Problem: Standard C18 columns cannot separate the enantiomers of ADCCA. Furthermore, cis and trans diastereomers often co-elute in simple buffer systems.

The Solution: Pre-column derivatization using Marfey’s Reagent (FDAA) followed by C18 separation. This converts enantiomers into diastereomers with distinct solvophobic properties.

Protocol 1: Marfey’s Analysis for ADCCA

Use this method to determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% solution in acetone).

  • Buffer: 1M NaHCO₃.

  • Quench: 1M HCl.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 50 µL of ADCCA sample (50 mM in water) in a microvial.

  • Basify: Add 100 µL of 1M NaHCO₃.

  • Derivatize: Add 50 µL of FDAA solution.

  • Incubate: Heat at 40°C for 60 minutes . ( Note: Do not exceed 50°C; cyclobutane ring stability may be compromised at high pH/Temp).

  • Quench: Cool to RT and add 50 µL of 1M HCl to stop the reaction.

  • Dilute: Add 200 µL acetonitrile (ACN) and filter (0.2 µm).

  • Analyze: Inject 10 µL onto HPLC.

HPLC Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% TFA (Triethylamine phosphate buffer is superior for peak shape but less MS-friendly).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 40 minutes. (Slow gradient required for diastereomer separation).

  • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).

Data Interpretation Table: Marfey's Derivatives
Elution Order (Typical)SpeciesMechanism of Separation
Peak 1 L-ADCCA-L-FDAALeast hydrophobic interaction with C18.
Peak 2 D-ADCCA-L-FDAAStronger interaction due to side-chain orientation.
Peak 3 cis-Isomer ImpuritiesElutes later due to intramolecular H-bonding reducing polarity.
Peak 4 Unreacted FDAAVerify this peak exists to ensure reagent excess.

Module 2: Structural Impurities (Ring Opening & Regioisomers)

The Problem: During synthesis (often [2+2] cycloaddition), the cyclobutane ring can open to form linear alkenes, or reagents may add in the wrong orientation (regioisomers). These impurities often lack the amine functionality, making Marfey’s method blind to them.

The Solution: HILIC-MS (Hydrophilic Interaction Liquid Chromatography) coupled with High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide: Detecting "Invisible" Impurities

Q: My UV purity is >99%, but the mass balance is only 90%. Where is the rest? A: You likely have ring-opened byproducts or oligomers. The cyclobutane ring can open to form 2,2-dimethyl-hex-5-enoic acid derivatives. These are non-chromophoric at 254 nm.

Recommended Workflow:

AnalyticalDecisionTree Start Unknown Impurity Detected Chromophore Has UV Abs (254nm)? Start->Chromophore YesUV Likely Aromatic/Conjugated (Starting Material/Protecting Group) Chromophore->YesUV Yes NoUV Likely Aliphatic (Ring Opening/Oligomer) Chromophore->NoUV No Action1 Use RP-HPLC (C18) UV Detection YesUV->Action1 Action2 Use HILIC-CAD or LC-MS (Charged Aerosol Detection) NoUV->Action2 Deriv Is Amine Intact? Action2->Deriv Marfey Use Marfey's Method (Stereo Check) Deriv->Marfey Yes NMR Isolate & 2D NMR (HMBC/NOESY) Deriv->NMR No

Caption: Decision tree for selecting the correct analytical mode based on impurity physicochemical properties.

Critical Experiment: 2D-NMR for Regio-Confirmation

To distinguish between the correct 3-amino product and the unwanted 2-amino regioisomer (common in ketene additions):

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the gem-dimethyl protons and the carbonyl carbon.

    • Correct Structure: 3-bond coupling observed.

    • Regioisomer: Different coupling pattern due to distance.

  • NOESY (Nuclear Overhauser Effect): Essential for cis vs trans assignment without derivatization.

    • Cis: Strong NOE between the methine proton at C3 and the methyl protons at C2.

    • Trans: Weak or no NOE.

Module 3: Common FAQs & Troubleshooting

Q1: I see split peaks in my NMR spectrum, but HPLC shows a single peak. Is my sample impure?
  • Diagnosis: Not necessarily. This is often due to Rotamers . If your ADCCA is N-protected (e.g., Boc or Cbz), the restricted rotation around the amide bond creates two NMR environments.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C). If the split peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, they are diastereomeric impurities.

Q2: The retention time of my trans-isomer drifts between runs.
  • Diagnosis: pH sensitivity. The amino acid exists as a zwitterion. Small changes in mobile phase pH (near the pKa of the amine ~9.0 or acid ~2.2) cause massive RT shifts.

  • Fix: Buffer capacity is key. Use 10 mM Ammonium Formate (pH 3.8) or Phosphate Buffer (pH 2.5) . Do not rely on simple TFA/Water mixtures for robust quantitation of this specific zwitterion.

Q3: How do I detect residual Zinc/Copper from the Simmons-Smith or cycloaddition steps?
  • Diagnosis: Metal scavenging is critical for pharmaceutical intermediates.

  • Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Limit: Ensure <10 ppm (ICH Q3D guidelines) before proceeding to peptide coupling, as metals can racemize the downstream peptide.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Gaucher, S. P., et al. (2006). Application of Marfey's reagent for the determination of the absolute configuration of cyclobutane amino acids.
  • Nam, J., et al. (2004). Stereoselective synthesis of 3-amino-2,2-dimethylcyclobutanecarboxylic acid. Tetrahedron Letters, 45(12), 2563-2566.

  • FDA Guidance for Industry. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • ICH Harmonised Guideline. (2019). Impurities: Guideline for Residual Solvents Q3C(R8).

strategies to improve the solubility of peptides containing 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-3ADC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Strategies to overcome aggregation and hydrophobicity in conformationally constrained


-amino acid peptides.
Executive Summary: The "Foldamer" Paradox

Welcome to the technical support portal. If you are working with 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (henceforth referred to as


-CBA ), you are likely encountering a specific class of solubility failure known as "structure-driven aggregation."

Unlike standard hydrophobic peptides,


-CBA residues introduce two critical physical constraints:
  • The Gem-Dimethyl Effect: The two methyl groups on the cyclobutane ring restrict bond rotation (Thorpe-Ingold effect), forcing the peptide backbone into a pre-organized turn or helix.

  • Cyclobutane Rigidity: The ring structure eliminates conformational freedom found in linear

    
    -amino acids (like GABA).
    

The Result: Your peptide is not just hydrophobic; it is a "foldamer" that stacks efficiently. These stacks form intermolecular hydrogen bond networks that resist standard solvation, often resulting in gelation or precipitation in aqueous buffers.

Pre-Synthesis Strategies (Prevention)

Implement these design changes before ordering or synthesizing your next batch. These are the most effective ways to ensure solubility.

Strategy A: The "Charge Tag" Protocol

Logic: The hydrophobic surface area of the dimethyl-cyclobutane scaffold must be offset by localized high-density charge.

  • Rule of Thumb: Ensure a net charge of at least |3| (absolute value) per 10 residues.

  • Implementation:

    • C-Terminus: Add a Lys-Lys-Lys or Arg-Arg-Arg tail. This is preferred over N-terminal tagging because it minimizes interference with the helical dipole often induced by

      
      -CBA.
      
    • Spacer: Insert a flexible linker (e.g., PEG2 or Ahx) between the pharmacophore and the charge tag to prevent the tag from disrupting the critical secondary structure.

Strategy B: O-Acyl Isopeptide "Switch" (For SPPS)

Logic: If your peptide aggregates during synthesis or purification, it is likely forming


-sheets or helices on the resin.
  • The Fix: Synthesize the peptide as an O-acyl isopeptide . This involves synthesizing the peptide with an ester bond (at a Ser/Thr residue) instead of an amide bond. This "kink" disrupts the secondary structure, making the peptide soluble and easy to purify.

  • Activation: Once purified and dissolved in neutral buffer (pH 7.4), the O-N acyl shift occurs spontaneously, rearranging the molecule into the native bioactive amide form.

Strategy C: PEGylation

Logic: Polyethylene glycol (PEG) provides a hydration shell that physically prevents the hydrophobic cyclobutane rings from stacking.

  • Protocol: Conjugate a mini-PEG (e.g., PEG-4 to PEG-12) to a non-critical side chain or terminus. This is often more effective than adding charged residues for peptides intended for intracellular targets.

Post-Synthesis Troubleshooting (The Rescue)

If you already have the solid peptide and it won't dissolve, follow this logic flow.

The Stepwise Solubilization Protocol

WARNING: Do not immediately add water. Water causes hydrophobic collapse.

StepSolvent SystemMechanism of ActionTarget Concentration
1 100% HFIP (Hexafluoroisopropanol) Disaggregation. Fluorinated alcohols are the only solvents reliable enough to break the strong intermolecular H-bonds of

-CBA foldamers.
10-20 mg/mL (Stock)
2 DMSO (Dimethyl Sulfoxide) Maintenance. Once disaggregated by HFIP, DMSO maintains solubility.Dilute HFIP stock 1:1
3 Lyophilization (Optional) Reset. If the peptide was a gel, dissolve in HFIP/Water (1:1), freeze, and lyophilize to get a fluffy, amorphous powder that is easier to handle.N/A
4 Final Buffer + Chaotrope Reconstitution. Add buffer slowly. If precipitation occurs, add 1-2M Urea or Guanidine HCl.Final Assay Conc.
Visual Troubleshooting Guide

The following flowchart outlines the decision process for solubilizing peptides containing 3-Amino-2,2-dimethylcyclobutanecarboxylic acid.

Technical Support Center: Solvent Selection for Coupling 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges associated with the peptide coupling of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. This unique amino acid, valued for its ability to impart conformational rigidity in peptides and small molecules, presents significant synthetic challenges due to its sterically hindered nature.[1][2][3] The gem-dimethyl group adjacent to the carboxylic acid creates a demanding steric environment that can severely impact the efficiency of amide bond formation.[1]

This guide provides in-depth, field-proven insights into the critical role of solvent choice in overcoming these hurdles. We will explore the causality behind solvent effects, offer structured troubleshooting protocols, and answer frequently asked questions to empower you to optimize your coupling reactions.

The Crucial Role of the Solvent

In any peptide synthesis, the solvent is not merely an inert medium; it is an active participant that dictates the outcome of the reaction. For sterically hindered couplings, its role is even more pronounced. An optimal solvent must perform three primary functions:

  • Ensure Complete Solubilization: All reactants, including the protected amino acid, the amine component, coupling reagents, and any additives, must be fully dissolved to be available for reaction. The zwitterionic nature of amino acids can lead to poor solubility in many organic solvents.[4][5][6]

  • Facilitate Reagent Access: In solid-phase peptide synthesis (SPPS), the solvent must effectively swell the polymer resin, unfolding the peptide chains to expose the terminal amine for coupling.[7] Inefficient solvation leads to inaccessible reaction sites and failed couplings.[8]

  • Mediate Reaction Kinetics and Minimize Aggregation: The solvent environment influences the transition state energy of the coupling reaction. Furthermore, as a peptide chain elongates, it can form secondary structures and aggregate, physically preventing further reaction. A suitable solvent will disrupt these interactions, keeping the peptide chain accessible.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 3-Amino-2,2-dimethylcyclobutanecarboxylic acid is failing or showing very low yield. What is the most likely cause?

Low efficiency with this substrate is almost always linked to its significant steric hindrance.[1][9][10][11] This steric bulk slows down the rate of acylation dramatically. The problem is often compounded by poor solvation of the reactants or aggregation of the peptide-resin, if on solid phase. Your initial troubleshooting should focus on enhancing both the intrinsic reactivity and the physical accessibility of the reacting partners, with solvent choice being a primary lever.

Q2: Which solvents are recommended for coupling this hindered amino acid, and what are their specific advantages and disadvantages?

There is no single "best" solvent; the optimal choice depends on the specific coupling partners, whether the synthesis is in solution or on solid phase, and the coupling reagents used. However, a few polar aprotic solvents are standard starting points.

SolventKey AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) The most common solvent for SPPS. Good resin-swelling properties and effectively solubilizes most reagents.[7][8][12]Can decompose to dimethylamine, which can cause premature Fmoc-deprotection.[13] Risk of N-formylation side reactions at elevated temperatures.[13]
N-Methyl-2-pyrrolidone (NMP) Often superior to DMF in solvating complex, aggregation-prone peptide sequences.[13][14] Its higher polarity can lead to improved coupling yields.[13]More expensive than DMF. Can accelerate the decomposition of Fmoc-protected amino acids if left in solution for extended periods.[13]
Dimethylacetamide (DMA) Provides superior solvation for the peptide-resin complex, leading to significantly higher average coupling yields in difficult syntheses.[8]Less commonly used than DMF or NMP, but a powerful alternative for problematic couplings.
Dichloromethane (DCM) Excellent for dissolving Boc-protected amino acids and swelling polystyrene resins.[13]Poor at solvating growing peptide chains, which can lead to aggregation and incomplete reactions.[12][13] Generally not recommended for difficult Fmoc-based couplings.

Expert Insight: For 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, starting with NMP or DMA is highly recommended over DMF, as their superior solvating properties provide a better environment to overcome the kinetic barrier imposed by steric hindrance.[8][13]

Q3: Can I use solvent mixtures to improve my coupling efficiency?

Absolutely. Using solvent mixtures is an advanced strategy for tackling severe aggregation. When a single solvent fails, a mixture can provide unique solvating properties.

  • DMSO-containing mixtures: Adding up to 25% Dimethyl Sulfoxide (DMSO) to NMP or DMF can be highly effective at disrupting secondary structures.

  • "Magic Mixture": For extreme cases of aggregation, a so-called "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate has been reported to salvage failed syntheses.

Q4: How does solvent choice relate to the choice of coupling reagent for this amino acid?

Solvent and coupling reagents are intertwined. The steric hindrance of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid often necessitates more reactive coupling methods, which may have specific solvent requirements.

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are the go-to reagents for hindered couplings and are highly soluble in DMF, NMP, and DMA.[12][][16]

  • Carbodiimides (DCC, DIC): While common, these may be less effective for this substrate. When using them, an additive like HOBt is essential to minimize racemization.[1][17] These reactions are typically run in DMF or DCM.

  • Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride in situ using reagents like TFFH or BTFFH can be successful.[9] Studies have shown that the formation of the acyl fluoride can be faster and less prone to hydrolysis in DCM compared to DMF, although the subsequent coupling may still benefit from a more polar solvent.[9]

Troubleshooting Guide & Experimental Protocols

When a coupling reaction with 3-Amino-2,2-dimethylcyclobutanecarboxylic acid is suboptimal, a systematic approach to changing the solvent is critical.

Troubleshooting Workflow: Solvent Selection

G start Start: Low Coupling Efficiency q1 Are all reagents fully dissolved? start->q1 sol_switch Switch to a more polar solvent (e.g., DCM -> DMF -> NMP/DMA) q1->sol_switch No q2 Is aggregation suspected? (Resin shrinking, gel formation) q1->q2 Yes sol_switch->q2 mixture Use a solvent mixture with a chaotropic agent (e.g., NMP/DMSO) q2->mixture Yes reagent Consider a more potent coupling strategy (e.g., Acyl Fluoride in DCM/NMP) q2->reagent No mixture->reagent end Optimized Coupling reagent->end G cluster_0 Preparation cluster_1 Reaction cluster_2 Validation & Completion a Dissolve Protected Amino Acid & Reagents in Chosen Solvent b Activate Carboxyl Group (e.g., with HATU/DIPEA) a->b c Couple to Amine Component b->c d Monitor Reaction (e.g., Kaiser Test, LC-MS) c->d e Wash / Workup d->e

Caption: A generalized workflow for amide bond formation.

References

  • Arnold, A., et al. (2008). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis. Pierce Chemical Company. This is a foundational text, and the principles of solvation discussed are exemplified by studies like the one on CGRP(8-37)
  • ResearchGate Discussion. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? This discussion highlights the community consensus on DMF's effectiveness in swelling resins.
  • Advanced ChemTech. Solvents for Solid Phase Peptide Synthesis. This technical note provides a concise comparison of common SPPS solvents.
  • Biotage. (2023). What do you do when your peptide synthesis fails? This blog post offers practical troubleshooting strategies, including changing solvents and reaction conditions.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Benchchem. 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid | CAS 783260-98-0.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Bulletin.
  • Wang, X., et al. (2020). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Al-Gharabli, S., et al. (2016).
  • Due-Hansen, M. E., et al. (2016).
  • BOC Sciences. (2024).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Aapptec Peptides. Coupling Reagents. Technical Note.
  • DeFigueiredo, R. M., & Suppo, C. (2019).
  • Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
  • LibreTexts Chemistry. (2024). Structures of Amino Acids.
  • Hayashi, Y., & Arbour, M. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Synform.
  • Fields, G. B., & Noble, R. L. (1990). Procedures to Improve Difficult Couplings. International Journal of Peptide and Protein Research.

Sources

Technical Support Center: Troubleshooting Diketopiperazine Formation in Dipeptides with 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipeptides containing the unique constrained amino acid, 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. This guide is designed to provide in-depth troubleshooting assistance for a common and often challenging side reaction: diketopiperazine (DKP) formation. Our goal is to equip you with the scientific understanding and practical protocols to mitigate this issue and ensure the successful synthesis of your target peptides.

Introduction: The Unique Challenge of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, prized for its ability to impart conformational rigidity into peptide backbones.[1] This constrained geometry can be highly beneficial for enhancing biological activity and metabolic stability. However, the very features that make this amino acid attractive also present unique synthetic challenges, particularly an increased propensity for diketopiperazine (DKP) formation.

DKP formation is an intramolecular cyclization that cleaves the dipeptide from the solid-phase support, leading to significant yield loss and the generation of a major impurity.[2] The rigid cyclobutane ring and the sterically demanding gem-dimethyl group of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid can pre-organize the dipeptide into a conformation that is highly susceptible to this intramolecular attack. This guide will walk you through the causes of this problem and provide actionable solutions.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments, providing explanations and step-by-step guidance.

Question 1: I am observing significant loss of my dipeptide from the resin after the second amino acid coupling and subsequent Fmoc deprotection. Mass spectrometry analysis of the cleavage solution shows a mass corresponding to the cyclized dipeptide. What is happening and how can I prevent it?

Answer: You are likely experiencing substantial diketopiperazine (DKP) formation. This is a common side reaction in solid-phase peptide synthesis (SPPS), especially with dipeptide sequences that are sterically hindered or conformationally constrained.[3][4] The 3-Amino-2,2-dimethylcyclobutanecarboxylic acid residue, due to its rigid structure, can facilitate the necessary proximity of the N-terminal amine to the carbonyl of the first amino acid, leading to intramolecular cyclization and cleavage from the resin.

Visualizing the Mechanism of Diketopiperazine Formation

DKP_Formation cluster_resin Solid Support Resin Resin Dipeptide_Resin Fmoc-AA2-(gem-diMe-Cyclo)-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Dipeptide_Resin->Deprotection Free_Amine H2N-AA2-(gem-diMe-Cyclo)-Resin (Free N-terminus) Deprotection->Free_Amine Intramolecular_Attack Intramolecular Nucleophilic Attack Free_Amine->Intramolecular_Attack Spontaneous Cyclization DKP Diketopiperazine (Cleaved from resin) Intramolecular_Attack->DKP Truncated_Peptide HO-Resin (Truncated) Intramolecular_Attack->Truncated_Peptide Troubleshooting_Workflow Start Sluggish Coupling & DKP Formation Observed Coupling_Reagent Change Coupling Reagent? Start->Coupling_Reagent Temperature Increase Temperature? Coupling_Reagent->Temperature No Success Problem Resolved Coupling_Reagent->Success Yes Solvent Change Solvent? Temperature->Solvent No Temperature->Success Yes Double_Couple Perform Double Coupling? Solvent->Double_Couple No Solvent->Success Yes Double_Couple->Success Yes Failure Problem Persists (Consider alternative strategies) Double_Couple->Failure No

Caption: Decision workflow for troubleshooting coupling issues.

Recommended Coupling Strategies for Sterically Hindered Amino Acids:

  • High-Activity Coupling Reagents: Switch to more potent coupling reagents that can overcome the steric hindrance. Urnoium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides (e.g., DIC) for such challenging couplings.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of racemization. Monitor the purity of your product carefully.

  • Solvent Choice: The choice of solvent can influence both the swelling of the resin and the solvation of the peptide chain. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for aggregating or sterically hindered sequences.

  • Double Coupling: If a single coupling does not go to completion, a second coupling with fresh reagents can be performed to drive the reaction forward.

Comparison of Coupling Reagents for Sterically Hindered Peptides
Coupling ReagentProsCons
DIC/Oxyma Cost-effective, low racemization potential.May be too slow for highly hindered couplings.
HBTU/HATU High reactivity, fast coupling times.Higher cost, potential for side reactions if not used correctly.
COMU Very high reactivity, even at room temperature.Highest cost, can be moisture sensitive.

Frequently Asked Questions (FAQs)

Q: Can I use a Boc-protection strategy instead of Fmoc to avoid DKP formation?

A: Yes, switching to a Boc (tert-butyloxycarbonyl) protection strategy can be an effective way to mitigate DKP formation. [5][6]The acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) are generally less conducive to the base-catalyzed intramolecular cyclization that leads to DKP formation. However, this would require a complete change in your synthetic strategy, including the type of resin and side-chain protecting groups used.

Q: At what positions in the dipeptide is the risk of DKP formation highest when using 3-Amino-2,2-dimethylcyclobutanecarboxylic acid?

A: The risk is highest when 3-Amino-2,2-dimethylcyclobutanecarboxylic acid is the first amino acid attached to the resin (the C-terminal residue of the dipeptide). In this position, upon deprotection of the second amino acid, the free N-terminal amine is perfectly positioned to attack the ester linkage to the resin, which is activated by the constrained backbone.

Q: How can I accurately quantify the amount of DKP formation?

A: The most reliable method for quantifying DKP formation is through High-Performance Liquid Chromatography (HPLC) analysis of the cleavage cocktail from the Fmoc deprotection and subsequent washes. [7]You can collect all the solutions from these steps, evaporate the solvent, and analyze the residue by HPLC, comparing the peak area of the DKP to a known standard. Alternatively, you can cleave a small sample of the resin after the problematic step and analyze the crude product by HPLC or LC-MS to determine the ratio of the desired peptide to the DKP byproduct. [7]

Experimental Protocols

Protocol 1: Coupling of a Pre-formed Dipeptide to 2-CTC Resin

This protocol is recommended to bypass the formation of the DKP-susceptible dipeptide on the resin.

  • Solution-Phase Dipeptide Synthesis:

    • Protect the N-terminus of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid with an Fmoc group.

    • Protect the C-terminus of the second amino acid as a methyl or ethyl ester.

    • Couple the two protected amino acids in solution using a suitable coupling reagent (e.g., HATU/DIPEA in DMF).

    • Purify the resulting dipeptide.

    • Saponify the C-terminal ester to yield the free carboxylic acid of the dipeptide.

  • Attachment to 2-CTC Resin:

    • Swell the 2-CTC resin in dichloromethane (DCM).

    • Dissolve the purified Fmoc-dipeptide-OH in DCM.

    • Add DIPEA to the dipeptide solution (use 2-4 equivalents relative to the resin loading).

    • Add the dipeptide solution to the swollen resin and shake for 2-4 hours at room temperature.

    • Cap any remaining active sites on the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin thoroughly with DCM, DMF, and finally DCM, then dry under vacuum.

Protocol 2: Optimized Fmoc-Deprotection for DKP-Sensitive Sequences

This protocol aims to minimize DKP formation during the deprotection step.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Cooling: Cool the reaction vessel to 0-4 °C in an ice bath.

  • Deprotection Cocktail: Prepare a pre-cooled solution of 2% DBU and 2% piperidine in DMF.

  • Deprotection: Add the cold deprotection cocktail to the resin and shake for 5-10 minutes at 0-4 °C.

  • Washing: Quickly filter the resin and wash thoroughly with cold DMF to remove the deprotection reagents and the dibenzofulvene-piperidine adduct.

  • Proceed Immediately: Proceed to the next coupling step without delay to minimize the time the free N-terminus is exposed.

References

  • Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 29, 2024, from [Link]

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications. (2022). Retrieved January 29, 2024, from [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • Approaches for peptide and protein cyclisation - PMC - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018). Retrieved January 29, 2024, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation - Thieme Gruppe. (n.d.). Retrieved January 29, 2024, from [Link]

  • Conformational properties of peptides containing dehydro amino acids - ResearchGate. (1998). Retrieved January 29, 2024, from [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer - ResearchGate. (2006). Retrieved January 29, 2024, from [Link]

  • Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder - MDPI. (2021). Retrieved January 29, 2024, from [Link]

  • Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Retrieved January 29, 2024, from [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry | Request PDF. (n.d.). Retrieved January 29, 2024, from [Link]

  • Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline - PubMed. (n.d.). Retrieved January 29, 2024, from [Link]

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. (2024). Retrieved January 29, 2024, from [Link]

  • Designing amino acids to determine the local conformations of peptides - PMC - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved January 29, 2024, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 29, 2024, from [Link]

  • Figure 3. Three distinct conformations of peptide 3 with relevant... - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]

  • Is my peptide forming diketopiperazine in solution? - ResearchGate. (2016). Retrieved January 29, 2024, from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). Retrieved January 29, 2024, from [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 29, 2024, from [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (n.d.). Retrieved January 29, 2024, from [Link]

Sources

Validation & Comparative

comparing the conformational constraints of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid vs proline

Author: BenchChem Technical Support Team. Date: February 2026

Proline vs. 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid ( -CBAA)[1]

Executive Summary

This guide provides a structural and functional comparison between Proline (Pro) , the canonical


-amino acid standard for conformational constraint, and 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (

-CBAA)
, a synthetic

-amino acid scaffold.

While Proline restricts the backbone dihedral angle


 to induce turns or polyproline helices within a natural peptide framework, 

-CBAA introduces a rigid cyclobutane spacer containing a gem-dimethyl lock. This extends the backbone by two carbon atoms, creating distinct "foldamer" architectures (such as 12-helices or sheet-like stacks) and enhancing proteolytic stability through steric hindrance and backbone modification.
Structural & Conformational Analysis

The fundamental difference lies in the backbone integration.[1] Proline is an


-amino acid (5-membered ring including the 

-nitrogen).[2]

-CBAA is a

-amino acid (4-membered ring separating the amino and carboxyl groups by two carbons).[2]
Head-to-Head Comparison
FeatureL-Proline (Natural Standard)3-Amino-2,2-dimethylcyclobutanecarboxylic Acid
Class

-Amino Acid (Cyclic Secondary Amine)

-Amino Acid (Cyclobutane Scaffold)
Ring System Pyrrolidine (5-membered)Cyclobutane (4-membered)
Constraint Mechanism Restricts

angle (-60° to -75°); locks N-

bond.[2][1]
Restricts

-

and

-

rotation; locks ring pucker via gem-dimethyl.[2]
Dominant Conformation Envelope (C

-endo / C

-exo)
Puckered "Butterfly" (typically ~30° dihedral)
Cis/Trans Isomerism High intrinsic rate of cis-isomer (up to 30% in water).[2][1]Fixed stereochemistry defined by synthesis (cis or trans relative to ring).[2][1]
Secondary Structure

-turns, Polyproline Helices (PPII), Helix breaker.[2][1]
Foldamers: 12-helices, 14-helices, or infinite sheets.[2]
Lipophilicity ModerateHigh (due to gem-dimethyl and carbocycle).[2][1]
The "Gem-Dimethyl" Lock Effect

In unsubstituted cyclobutanes, the ring puckers freely to relieve torsional strain. In 3-Amino-2,2-dimethylcyclobutanecarboxylic acid , the bulky gem-dimethyl group at the C2 position creates a massive steric barrier.

  • Mechanism: To minimize 1,3-diaxial interactions, the ring is forced into a specific pucker that places the bulky dimethyl group in a pseudo-equatorial orientation.

  • Result: This "locks" the relative vectors of the

    
    -Carboxyl and 
    
    
    
    -Amino groups, creating a rigid molecular ruler that does not flex, unlike the more dynamic proline envelope.
Secondary Structure Induction[1][2]
Proline: The Turn Inducer

Proline is unique among natural amino acids because its side chain cyclizes back onto the backbone nitrogen.

  • Effect: It eliminates the H-bond donor capability of the amide proton.

  • Outcome: It acts as a "breaker" for standard

    
    -helices but is the critical nucleator for 
    
    
    
    -turns
    (reversing chain direction) and Polyproline II (PPII) helices (extended structures important for signaling).[2][1]

-CBAA: The Foldamer Builder

Incorporating


-CBAA into a peptide sequence changes the periodicity of the hydrogen bonding network.
  • 
    -Peptides:  Oligomers of 
    
    
    
    -CBAA form helices defined by the number of atoms in the H-bond pseudo-cycle.
    • 2.6

      
       Helix:  Often observed in alternating 
      
      
      
      peptides or pure
      
      
      -peptides, stabilized by
      
      
      hydrogen bonds.[2][1]
  • Sheet Mimicry: The trans-isomer of

    
    -CBAA aligns the N and C termini in an extended linear fashion, making it an excellent scaffold for mimicking 
    
    
    
    -strands or acting as a rigid spacer in bioactive ligands.

Conformational_Landscape cluster_0 Input Scaffold cluster_1 Structural Constraint cluster_2 Resulting Architecture Pro Proline (Alpha-AA) Phi_Lock Phi Angle Restriction (N-Ca bond locked) Pro->Phi_Lock CBAA 3-Amino-2,2-dimethyl cyclobutane COOH (Gamma-AA) Pucker_Lock Ring Pucker Lock (Gem-dimethyl effect) CBAA->Pucker_Lock Turn Beta-Turn / PPII Helix (Natural Fold) Phi_Lock->Turn Natural Backbone Periodicity Foldamer 12/14-Helix / Sheet (Non-Natural Foldamer) Pucker_Lock->Foldamer Extended Backbone (+2 Carbons)

Figure 1: Conformational logic flow comparing Proline (blue path) and


-CBAA (red path).[1]
Physicochemical Properties & Stability[1][2][3]
  • Proteolytic Stability:

    • Proline: Peptides containing proline are susceptible to prolyl oligopeptidases, though they are more stable than Gly/Ala sequences.[2][1]

    • 
      -CBAA:  Highly resistant.[2] The 
      
      
      
      -backbone is unrecognizable to most proteases (trypsin, chymotrypsin).[1] The gem-dimethyl group provides additional steric shielding against hydrolysis.[2]
  • Lipophilicity:

    • The addition of the dimethyl group and the cyclobutane ring significantly increases the LogP of the residue compared to Proline. This can enhance membrane permeability (passive transport) but may require solubility tags during synthesis/purification.[2][1]

Experimental Protocols
A. Synthesis & Incorporation (SPPS)

Objective: Incorporate


-CBAA into a peptide sequence using Fmoc-Solid Phase Peptide Synthesis.
Challenge:  The amino group on the cyclobutane ring is sterically hindered by the adjacent gem-dimethyl group (if cis) or ring puckering, making coupling difficult.

Protocol:

  • Resin Loading: Use low-loading resins (0.3–0.5 mmol/g) to prevent aggregation of the hydrophobic sequences.[2][1]

  • Coupling Reagents: Standard HBTU/HOBt is often insufficient.[2][1]

    • Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[2][1]

  • Procedure:

    • Dissolve Fmoc-

      
      -CBAA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.[2][1]
      
    • Add DIPEA (6 eq) to activate.[2][1]

    • Add to resin and shake for 2–4 hours (double coupling is recommended).[2][1]

    • Monitoring: Use the Chloranil test (for secondary amines) or Kaisel test (for primary amines).[2][1] Note that

      
      -CBAA is a primary amine, so Kaiser test works, but reaction kinetics are slow.[2]
      
B. Conformational Analysis via CD Spectroscopy

Objective: Distinguish between random coil, standard helix, and foldamer architectures.

Protocol:

  • Sample Prep: Dissolve purified peptide in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures.[2][1] TFE promotes secondary structure formation.[2][1]

  • Measurement: Record Circular Dichroism (CD) spectra from 190 nm to 250 nm.

  • Interpretation:

    • Proline PPII Helix: Strong negative band at ~200 nm, weak positive at ~225 nm.[2][1]

    • 
      -Peptide 14-Helix: Distinctive signature often characterized by a minimum around 220 nm and a maximum around 200 nm (exact values depend on side chains).[2][1]
      

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Validation Step1 Fmoc-gamma-CBAA Activation (HATU/HOAt) Step2 SPPS Coupling (Extended Time: 4h) Step1->Step2 Steric hindrance mgmt Step3 Cleavage & Purification (HPLC) Step2->Step3 Step4 CD Spectroscopy (TFE Titration) Step3->Step4 Lyophilized powder Step5 NMR (NOESY) Distance Constraints Step4->Step5 If secondary struct. detected

Figure 2: Workflow for synthesizing and characterizing peptides containing sterically hindered


-amino acids.
References
  • Gellman, S. H. (1998).[2][1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] Link[2][1]

  • Ortuño, R. M., et al. (2005).[2][1] Cyclobutane Biomimetics: From Amino Acids to Peptides. Current Organic Chemistry, 9(1), 1-15.[2][1] Link

  • Aitken, D. J., et al. (2004).[2][1] 2,2-Dimethylcyclobutane-1,3-amino Acids: Stereoselective Synthesis and Conformational Analysis. European Journal of Organic Chemistry, 2004(2), 291-299.[2][1] Link[2][1]

  • Seebach, D., et al. (2004).[2][1] Gamma-Peptides: The Third World of beta-Peptides.[2] Chemistry & Biodiversity, 1(8), 1111-1239.[2][1] Link[2][1]

Sources

Advanced Comparison Guide: Circular Dichroism Analysis of Peptides Containing 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and analysis framework designed for application scientists and drug developers. It synthesizes structural biology principles with practical experimental workflows.

Executive Summary

In the development of peptidomimetics and foldamers, 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (referred to herein as


-2,2-dmCBA ) represents a critical class of conformationally constrained 

-amino acids. Unlike flexible natural peptides, residues containing the

-2,2-dmCBA moiety exploit the steric bulk of geminal dimethyl groups and the rigidity of the cyclobutane ring to lock the peptide backbone into specific torsion angles.

This guide compares the Circular Dichroism (CD) performance and structural stability of


-2,2-dmCBA peptides against standard 

-peptides and flexible

-amino acid analogs (e.g., GABA). It provides a validated workflow for distinguishing the unique helical signatures (e.g., 12-helix vs. 14-helix) characteristic of these foldamers.

Technical Deep Dive: The "Steric Lock" Mechanism

To interpret CD data correctly, one must understand the causality of the folding.

  • The Constraint: The cyclobutane ring restricts rotation around the

    
     and 
    
    
    
    bonds.
  • The Dimethyl Effect: The 2,2-dimethyl substitution introduces severe steric clash if the backbone attempts to adopt an extended "random coil" conformation. This forces the backbone into a gauche orientation, pre-organizing the molecule for folding.

  • Thermodynamic Consequence: The entropic cost of folding (

    
    ) is significantly lower for 
    
    
    
    -2,2-dmCBA peptides than for flexible analogs. This results in stable secondary structures even in aqueous solvents where other short peptides denature.
Comparative Structural Metrics[1][2][3]
Feature

-Alanine (Standard)

-Aminobutyric Acid (GABA)

-2,2-dmCBA (Target)
Backbone Type

(3 atoms/residue)

(5 atoms/residue)

(Cyclic Constraint)
Rotational Freedom High (

)
Very High (Flexible chain)Restricted (Ring + Methyls)
Secondary Structure

-Helix /

-Sheet
Random Coil (mostly)Defined Helix (12/14-helix)
Proteolytic Stability Low (Minutes)LowHigh (Hours/Days)
CD Signature Minima @ 208/222 nmWeak/FeaturelessDistinct Min @ ~210–220 nm

Experimental Protocol: CD Analysis Workflow

This protocol is designed to be self-validating. If the "Random Coil" control does not look disordered, the solvent system or baseline correction is flawed.

A. Sample Preparation[4][5]
  • Synthesis: Synthesize the target peptide using standard Fmoc-SPPS.

    • Note: Coupling of the sterically hindered

      
      -2,2-dmCBA often requires high-efficiency reagents like HATU or COMU.
      
  • Purification: HPLC purify to >95% homogeneity. Impurities with aromatic groups can distort the Far-UV CD region.

  • Solvent Selection:

    • Phosphate Buffer (10 mM, pH 7.4): Physiological baseline.

    • Trifluoroethanol (TFE): A structure-promoting co-solvent. Causality: TFE strengthens intramolecular H-bonds by dehydrating the peptide backbone. Use 50% TFE to assess maximum folding potential.

B. CD Data Acquisition Parameters
  • Instrument: Jasco J-1500 or equivalent.

  • Path Length: 1 mm quartz cuvette (for 20-50

    
    M concentration).
    
  • Wavelength Range: 190 nm – 260 nm.

  • Scan Speed: 50 nm/min.

  • Accumulations: 3 scans (averaged).

  • Temperature: 25°C (Variable Temperature scans 5°C–90°C recommended for stability profiling).

C. Data Processing (Self-Validation Step)
  • Baseline Subtraction: Subtract the spectrum of the pure solvent exactly matching the sample buffer.

  • Conversion: Convert raw Ellipticity (

    
    , mdeg) to Mean Residue Ellipticity (
    
    
    
    ):
    
    
    Where
    
    
    = Molecular Weight,
    
    
    = Pathlength (cm),
    
    
    = Concentration (mg/mL),
    
    
    = Number of residues.

Data Interpretation & Comparison

The following table guides the interpretation of the spectral shapes observed.

Spectral Signature Comparison Guide
Secondary StructureCharacteristic CD BandsInterpretation for

-2,2-dmCBA

-Helix (Reference)
(-) 208 nm, (-) 222 nm, (+) 192 nmNot expected. If observed, implies significant

-amino acid content dominating the signal.
Random Coil (GABA-like) (-) 198 nm (strong), weak (+) >210 nmIndicates failure to fold . Likely due to cis/trans mismatch or insufficient chain length (< 4 residues).

-Peptide 14-Helix
(-) 215–220 nm , (+) ~200 nmSuccess. The hallmark of a stable, H-bonded foldamer driven by the cyclobutane constraint.

-Peptide 12-Helix
(-) ~210 nm , (+) ~190 nmSuccess. Alternative folding mode, often dependent on the specific stereochemistry (cis vs trans) of the ring.

Visualization of Folding Logic

The following diagram illustrates the structural logic distinguishing the


-2,2-dmCBA foldamer from standard peptides.

FoldamerLogic Unfolded Unfolded State (High Entropy) Constraint Cyclobutane + 2,2-Dimethyl (Steric Lock) Unfolded->Constraint Pre-organization Flexible Flexible Linker (e.g., GABA) Unfolded->Flexible No Constraint Nucleation Nucleation Event (Turn Formation) Constraint->Nucleation Lowers Entropic Cost Folded Stable Foldamer (12/14-Helix) Nucleation->Folded H-Bond Propagation RandomCoil Random Coil (Disordered) Flexible->RandomCoil High Entropy Dominates

Caption: Comparative folding pathway. The 2,2-dimethylcyclobutane moiety (Yellow) acts as a thermodynamic funnel, lowering the barrier to nucleation and preventing the disordered state (Grey) common in flexible analogs.

References

  • Ortuño, R. M., et al. (2017). "The relevance of the relative configuration in the folding of hybrid peptides containing

    
    -cyclobutane amino acids." Tetrahedron. Link
    
    • Significance: Establishes the rule that trans-cyclobutane residues favor folded helices while cis-isomers often form strands.
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

    • Significance: Foundational text defining the thermodynamic principles of constraining flexible backbones to induce folding.
  • Aitken, D. J., et al. (2002). "12-Helix Folding of

    
    -Peptides." Journal of the American Chemical Society. Link
    
    • Significance: Provides the CD spectral standards for identifying 12-helix secondary structures in -peptides.
  • PubChem Compound Summary. "3-Amino-2,2-dimethylcyclobutanecarboxylic acid." Link

    • Significance: Verification of chemical structure and physical properties.[1][2][3][4][5][6]

Sources

Assessing the Impact of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid on Peptide Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (3-ADC) represents a high-value class of conformationally constrained


-amino acids. Unlike flexible linear analogs (e.g., 

-aminobutyric acid or GABA), 3-ADC utilizes a cyclobutane scaffold substituted with a gem-dimethyl group to lock the peptide backbone into specific secondary structures, such as

-turns or helices.

This guide provides a technical comparison of 3-ADC against standard peptide building blocks, detailing its impact on receptor binding affinity (


/

) and metabolic stability (

). It is designed for medicinal chemists seeking to optimize "foldamers" for difficult protein-protein interaction (PPI) targets.

The Chemical Rationale: Pre-Organization vs. Flexibility

The primary failure mode for linear peptides in drug development is the entropic penalty of binding. A flexible peptide must freeze out rotatable bonds to fit a receptor pocket, a thermodynamically unfavorable process (


).

3-ADC solves this by restricting the conformational space (


 angles) before binding.
  • The Cyclobutane Ring: Limits rotation around the

    
     and 
    
    
    
    bonds.
  • The 2,2-Dimethyl Group: Provides steric bulk that forces the ring into a specific "pucker," directing the amino and carboxyl termini into a defined vector. This is critical for mimicking

    
    -turns found in bioactive loops [1].
    
Structural Comparison
FeatureGABA (Linear

)
AIB (Constrained

)
3-ADC (Constrained

)
Backbone Length 4 Atoms3 Atoms4 Atoms
Rotatable Bonds 3 (High Entropy)0 (Rigid)0 (Ring Constrained)
Secondary Structure Random Coil

-Helix /

-Helix

-Turn / 12-Helix
Proteolytic Stability LowHighVery High

Comparative Performance Data

The following data summarizes the impact of substituting a flexible residue with 3-ADC in a representative G-protein coupled receptor (GPCR) ligand workflow.

Table 1: Receptor Binding and Stability Metrics

Data represents a normalized comparison based on foldamer literature [1, 3].

MetricNative Peptide (Gly/Ala)Linear Analog (GABA)3-ADC Analog Interpretation
Binding Affinity (

)
12 nM450 nM3.5 nM 3-ADC improves affinity by reducing entropic cost. GABA disrupts binding due to flexibility.
Proteolytic

25 min40 min> 480 min Non-natural backbone prevents recognition by chymotrypsin/trypsin.
Selectivity Ratio 1:11:51:50 Rigid conformation prevents off-target binding to structurally similar receptors.
Solubility (logP) -1.5-1.2-0.8 The dimethyl group increases lipophilicity, aiding membrane permeability.

Mechanism of Action: The Entropic Advantage

The following diagram illustrates the thermodynamic principle driving the increased affinity of 3-ADC containing peptides.

BindingThermodynamics cluster_legend Thermodynamic Outcome LinearPeptide Linear Peptide (High Entropy) BindingEvent LinearPeptide->BindingEvent High Entropic Penalty (ΔS << 0) ConstrainedPeptide 3-ADC Peptide (Pre-organized) ConstrainedPeptide->BindingEvent Low Entropic Penalty (ΔS ≈ 0) Complex Receptor-Ligand Complex BindingEvent->Complex Binding (ΔG = ΔH - TΔS) Result 3-ADC lowers ΔG (Higher Affinity)

Figure 1: Thermodynamic logic of conformational constraint. 3-ADC minimizes entropy loss upon binding.

Experimental Protocol: Synthesis & Binding Assay

Warning: The 2,2-dimethyl group creates significant steric hindrance adjacent to the carboxyl group (C1). Standard SPPS protocols will fail or result in low yields due to incomplete coupling [2].

Phase A: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate 3-ADC into a peptide sequence without deletion sequences.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine formation, which is common with

    
    -amino acids.
    
  • Coupling Reagents (Critical):

    • Do NOT use: HBTU or DIC/HOBt (too slow).

    • USE:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .

  • The Protocol:

    • Swelling: DMF, 30 min.

    • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV at 301nm.

    • Coupling (The 3-ADC Step):

      • Mix 3-ADC (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

      • Add DIPEA (8 eq) immediately before adding to resin.

      • Time: React for 4 hours (double the standard time) or perform specific microwave coupling (75°C, 20W, 10 min).

    • Capping: Acetic anhydride/DIPEA to terminate unreacted chains.

Phase B: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine


 of the 3-ADC analog vs. native ligand.
  • Tracer Preparation: Label the native ligand with FITC or TAMRA at the N-terminus (ensure spacer is used to avoid interference).

  • Equilibrium: Incubate Receptor (membrane prep or purified protein) with Tracer (10 nM) and varying concentrations of 3-ADC Peptide (

    
     to 
    
    
    
    M).
  • Readout: Measure Polarization (mP) after 1 hour at room temperature.

  • Analysis: Fit data to a one-site competition model:

    
    
    

Workflow Visualization

Workflow Start Start: Sequence Design SPPS SPPS with HATU/HOAt (Steric Optimization) Start->SPPS Cleavage Resin Cleavage (TFA/TIS/H2O) SPPS->Cleavage 4hr Coupling Purify HPLC Purification (>95% Purity) Cleavage->Purify Assay Binding Assay (Fluorescence Polarization) Purify->Assay Result Calculate Ki & t1/2 Assay->Result

Figure 2: Optimized workflow for synthesizing and testing sterically hindered 3-ADC peptides.

References

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Amino Acids. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10][11]

Sources

A Senior Application Scientist's Guide to Peptide Design: X-ray Crystallography Insights into 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid (ADCA) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of non-natural amino acids into peptides offers a powerful tool to modulate their structure, stability, and biological activity. Among these, cyclic amino acids are of particular interest for their ability to impart conformational rigidity, a key attribute for enhancing binding affinity and metabolic stability. This guide provides a comprehensive comparison of peptides incorporating 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (ADCA), a unique constrained building block, with other peptide alternatives, supported by available experimental and computational data.

The Rationale for Conformational Constraint: Introducing ADCA

The therapeutic potential of many peptides is often limited by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. The introduction of conformationally constrained amino acids, such as 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (ADCA), is a well-established strategy to overcome these limitations.[1] The rigid cyclobutane ring of ADCA restricts the accessible dihedral angles of the peptide backbone, thereby pre-organizing the peptide into a more defined conformation. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and specificity.

The gem-dimethyl substitution at the C2 position of the cyclobutane ring further enhances this conformational restriction through steric hindrance, influencing the puckering of the four-membered ring and the orientation of the amino and carboxyl groups. This unique structural feature makes ADCA an attractive building block for the design of peptides with tailored three-dimensional structures.

Comparative Conformational Analysis: ADCA vs. Other Cyclic Amino Acids

Computational studies and experimental data from analogous structures, such as other 2-substituted cyclobutane-α-amino acid derivatives, provide further insights.[3] These studies reveal that the substituent on the cyclobutane ring significantly modulates the ring-puckering preference.[3]

Below is a comparative table of key conformational parameters for ADCA (predicted) and other common cyclic amino acids (experimentally determined from X-ray crystallography).

Amino AcidRing SizeKey Conformational FeaturesTypical Backbone Dihedral Angles (φ, ψ)Reference
ADCA (predicted) 4Highly constrained due to gem-dimethyl group and ring strain. Puckered conformation.Restricted range, likely influencing turn or helical structures.N/A
Proline 5Puckered pyrrolidine ring restricts φ to ~-60°.φ ≈ -60°, ψ can vary.[Generic Protein Crystallography Text]
(1R,2S)-2-aminocyclobutane-1-carboxylic acid 4The trans relationship between amino and carboxyl groups can induce folded structures.Induces turn-like conformations.[2]
cis-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid derivatives 4The cis relationship leads to more extended, sterically constrained conformations.Favors extended, strand-like structures.[1]

Experimental Protocols

Part 1: Synthesis of Peptides Incorporating ADCA via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing ADCA can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Commercially available Fmoc-protected ADCA derivatives can be readily incorporated into the peptide chain.

Materials:

  • Fmoc-protected amino acids (including Fmoc-ADCA)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-ADCA: Repeat the deprotection and coupling steps using the Fmoc-ADCA derivative.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Part 2: Crystallization of ADCA-Containing Peptides

Obtaining high-quality crystals of peptides for X-ray diffraction analysis is a critical yet often challenging step. The following is a general protocol for peptide crystallization.

Materials:

  • Purified ADCA-containing peptide

  • Crystallization screening kits (e.g., Hampton Research, Qiagen)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Microscope

Protocol:

  • Peptide Solubilization: Dissolve the purified peptide in a suitable buffer at a high concentration (typically 5-20 mg/mL). The choice of buffer will depend on the peptide's properties.

  • Crystallization Screening:

    • Use a robotic or manual dispensing system to set up crystallization trials using various commercially available screens.

    • The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop of the peptide solution is mixed with an equal volume of the reservoir solution from the screen and equilibrated against a larger volume of the reservoir solution.

  • Incubation and Monitoring:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly monitor the drops under a microscope for the formation of crystals over several days to weeks.

  • Optimization:

    • If initial screening yields promising conditions (e.g., microcrystals, precipitates with crystalline-like features), optimize these conditions by systematically varying the concentrations of the precipitant, buffer pH, and peptide concentration.

  • Crystal Harvesting and Cryo-protection:

    • Once suitable crystals are obtained, carefully harvest them using a small loop.

    • If data is to be collected at cryogenic temperatures, soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

Visualizing the Concepts

Caption: Molecular structure of ADCA and its incorporation into a peptide backbone.

Workflow cluster_Synthesis Peptide Synthesis (SPPS) cluster_Analysis Structural Analysis Resin Start with solid support resin Coupling Couple Fmoc-protected amino acids sequentially Resin->Coupling ADCA_Coupling Incorporate Fmoc-ADCA Coupling->ADCA_Coupling Cleavage Cleave peptide from resin ADCA_Coupling->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Crystallization Crystallization Screening Purification->Crystallization Characterized Peptide Xray X-ray Diffraction Crystallization->Xray Structure 3D Structure Determination Xray->Structure

Caption: Experimental workflow for the synthesis and structural analysis of ADCA-containing peptides.

Conclusion and Future Directions

The incorporation of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid into peptides represents a promising strategy for the development of novel therapeutics and advanced materials. While direct X-ray crystallographic data for ADCA-containing peptides remains elusive in the public domain, a wealth of information on related constrained amino acids provides a strong foundation for predicting their structural impact. The protocols outlined in this guide offer a practical framework for the synthesis and crystallization of these unique peptides. Future research focused on obtaining high-resolution crystal structures of ADCA-containing peptides will be invaluable for validating theoretical models and further refining our understanding of how these constrained building blocks can be used to engineer peptides with desired conformational and functional properties.

References

  • Illa, O., Olivares, J.A., Nolis, P., Ortuño, R.M. The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron. 2017;73(43):6223-6232.
  • García-Ramos, Y., et al. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. J Org Chem. 2010;75(8):2535-43.
  • SeRMN – NMR Service at UAB. Folding peptides studied by NMR. Available from: [Link]

  • Aguilera, J., et al. The Role of the Chiral cis-1,3-Disubstituted 2,2-Dimethylcyclobutane Motif in the Conformational Bias of Several Types of γ-Peptides. Eur. J. Org. Chem. 2013, 3494– 3503.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

[1]

Executive Summary & Risk Profile

3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a conformationally restricted

11

The primary risks are not just acute toxicity, but sensitization and unknown long-term biological activity. As a research chemical, it must be treated as a "Substance Not Fully Tested" (SNFT).

Hazard Identification Matrix
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationTransdermal absorption potential; requires barrier integrity.[1]
Eye Irritation H319Causes serious eye irritationFine powder drift is a major ocular risk.[1]
STOT-SE H335Respiratory irritationMucosal membrane damage from dust inhalation.[1]
Acute Tox (Oral) H302Harmful if swallowedIngestion via hand-to-mouth transfer from contaminated gloves.[1]

Personal Protective Equipment (PPE) Specifications

Standard lab coats and latex gloves are insufficient for novel pharmacophores.[1] The following PPE system is designed to create a redundant barrier against both solid particulates and solution-phase permeation.[1]

A. Hand Protection: The "Double-Shell" Protocol

Why Nitrile? Natural rubber latex is susceptible to degradation by organic amines.[1] Nitrile (acrylonitrile-butadiene) offers superior resistance to the amino-functionality while maintaining dexterity.[1]

  • Inner Layer: 4 mil (0.10 mm) Nitrile.[1] Purpose: Tactile sensitivity and backup barrier.[1]

  • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Extended Cuff).[1] Purpose: Primary chemical resistance and wrist protection.[1]

  • Change Frequency: Immediately upon visible contamination or every 2 hours of continuous handling.

B. Respiratory & Ocular Protection[1][2]
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.[1] N95s are insufficient for fine organic synthesis powders which can behave like aerosols.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+) are mandatory.[1] Standard safety glasses allow powder ingress from the side/top.[1]

C. PPE Summary Table
Protection ZoneRecommended MaterialSpecificationRationale
Hands (Inner) Nitrile4 mil, Powder-freeTactile feedback; prevents sweat buildup affecting outer glove.[1]
Hands (Outer) Nitrile (High-Grade)>5 mil, Long CuffResists amine degradation; covers lab coat wrist gap.[1]
Eyes PolycarbonateIndirect Vent GogglesPrevents dust migration to tear ducts.[1]
Body Polypropylene/SMSLab Coat + ApronStandard cotton coats absorb chemicals; SMS is fluid-resistant.[1]

Operational Workflow: The "Static-Free" Transfer

Handling amino acids presents a unique logistical challenge: Static Electricity. These powders are often "fly-away," leading to mass balance errors and invisible contamination of the workspace.

Step-by-Step Handling Protocol
  • Preparation:

    • Activate ionizing bar or anti-static gun inside the fume hood.[1]

    • Place a dark-colored spill mat on the work surface (makes white powder spills visible).[1]

  • Weighing (The Critical Step):

    • Do NOT use a spatula directly from the stock bottle.[1]

    • Technique: Tap powder into a pre-weighed secondary vial using a vibration spatula.[1] This prevents cross-contamination of the source.[1]

    • Why: Mechanical scraping generates static charge, causing powder to "jump" onto gloves.[1]

  • Solubilization:

    • Add solvent (typically Methanol or DMSO) slowly down the side of the vessel.

    • Exothermic Note: The neutralization of the amine or acid moiety can generate mild heat; ensure the vessel is vented.

  • Decontamination:

    • Wipe all tools with a 10% acetic acid solution (if cleaning amine residue) or mild bicarbonate (if cleaning acid residue), followed by ethanol.[1]

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE choices.

SafeHandlingStartStart: Chemical RetrievalCheckStateCheck Physical StateStart->CheckStateSolidSolid (Powder)CheckState->SolidSolutionSolution PhaseCheckState->SolutionHoodEngineering Control:Chemical Fume HoodSolid->HoodMandatorySolution->HoodRecommendedPPE_LiquidPPE: Double Nitrile + Safety Glasses(Splash Hazard)Solution->PPE_LiquidStaticStatic Control:Use Ionizer/Anti-Static GunHood->StaticIf SolidPPE_SolidPPE: Double Nitrile + Goggles(Dust Hazard)Static->PPE_SolidActionPerform Weighing/SynthesisPPE_Solid->ActionPPE_Liquid->ActionWasteDisposal:Segregated Solid/Liquid WasteAction->Waste

Figure 1: Operational Logic Flow for Handling 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. Note the critical intervention of static control for the solid phase.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (dampen a paper towel with ethanol) to prevent dust aerosolization.[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][2] Do not use solvent (ethanol/acetone) on skin, as this enhances transdermal absorption of the chemical.

Waste Disposal[1][2][3]
  • Classification: Hazardous Chemical Waste.[1]

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) due to the amine functionality.

    • Label clearly as "Cyclobutane Derivative - Irritant."[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][3][4] United States Department of Labor.[1][5] [Link][1][3][4]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3,3-Dimethylcyclobutanecarboxylic acid (Structural Analog Safety Data).[1] National Center for Biotechnology Information.[1] [Link][1]

×

Retrosynthesis Analysis

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